molecular formula C9H10ClN B170121 8-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 106057-23-2

8-Chloro-5,6,7,8-tetrahydroquinoline

Cat. No.: B170121
CAS No.: 106057-23-2
M. Wt: 167.63 g/mol
InChI Key: HGGWYJGOBNJZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5,6,7,8-tetrahydroquinoline is a versatile synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its core structure is a privileged scaffold in drug discovery, serving as a key building block for the synthesis of more complex, biologically active molecules . Research has demonstrated that tetrahydroquinoline derivatives can be designed to inhibit critical pathways in cancer cell proliferation, such as the PI3K/AKT/mTOR signaling axis, which regulates cell growth and survival . Furthermore, sophisticated tetrahydroquinoline-based compounds have been developed as potent microtubule targeting agents, which can suppress tumor growth by disrupting cellular division and have shown potential to overcome common drug resistance mechanisms . The specific presence of the chlorine atom at the 8-position of the tetrahydroquinoline nucleus provides a reactive handle for further functionalization, enabling researchers to construct diverse libraries of compounds for biological evaluation . This makes this compound a valuable reagent for exploring new chemical space in the search for innovative therapeutics, especially in oncology and other disease areas requiring sophisticated heterocyclic architectures .

Properties

IUPAC Name

8-chloro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWYJGOBNJZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547408
Record name 8-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106057-23-2
Record name 8-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt are presented in the table below. Data for the parent compound, 5,6,7,8-tetrahydroquinoline, is also included for comparative purposes.

PropertyThis compoundThis compound HCl5,6,7,8-Tetrahydroquinoline
CAS Number 106057-23-2[1]114432-00-7[2]10500-57-9[3]
Molecular Formula C₉H₁₀ClNC₉H₁₀ClN·HClC₉H₁₁N[3]
Molecular Weight 167.63 g/mol 204.09 g/mol 133.19 g/mol [3]
Melting Point Data not availableData not availableLiquid at room temperature[3]
Boiling Point Data not availableData not available218 - 222 °C[4]
Solubility Data not availableData not availableData not available

Spectroscopic Data

5,6,7,8-Tetrahydroquinoline
  • ¹H NMR Spectrum: Spectral data is available but specific peak assignments require further analysis.[3]

  • ¹³C NMR Spectrum: Spectral data is available but specific peak assignments require further analysis.[3][5]

  • Mass Spectrum: The mass spectrum of 5,6,7,8-tetrahydroquinoline shows a molecular ion peak (M+) at m/z 133.[3]

  • IR Spectrum: Infrared spectral data is available for analysis.[3][6]

Experimental Protocols

Synthesis of Tetrahydroquinoline Derivatives

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of tetrahydroquinolines can be adapted. One common approach involves the reduction of the corresponding quinoline. For example, the synthesis of 5,6,7,8-tetrahydroquinoline can be achieved through the catalytic hydrogenation of quinoline.[5]

A general procedure for the synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol has been described. This method utilizes a palladium catalyst, such as PdCl₂(dppf), in the presence of a reducing agent like sodium borohydride.[7]

General Experimental Workflow for Synthesis:

G StartingMaterial Substituted Quinoline Reaction Reduction/Hydrogenation (e.g., H2, Pd/C) StartingMaterial->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Tetrahydroquinoline Derivative Purification->Product

Caption: General workflow for the synthesis of tetrahydroquinoline derivatives.

Purification

Purification of tetrahydroquinoline derivatives is typically achieved through standard laboratory techniques such as column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the specific derivative.

Biological Activity and Signaling Pathways

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have been investigated as potential C5a receptor antagonists.[9] The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor.[9]

C5a Receptor Signaling Pathway

Activation of the C5aR by C5a triggers a cascade of intracellular signaling events. This can involve the activation of several pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway and mitogen-activated protein kinase (MAPK) pathways.[10] These signaling cascades ultimately lead to various cellular responses, including the release of cytokines and chemokines, and the recruitment of inflammatory cells.[10]

C5a Receptor Signaling Pathway Diagram:

G C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR G_Protein G Protein C5aR->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Inflammatory_Response Inflammatory Response (Cytokine Release, etc.) PI3K_Akt->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Simplified C5a receptor signaling pathway.

While the 5,6,7,8-tetrahydroquinoline core is a promising scaffold for developing C5aR antagonists, specific experimental data demonstrating the activity of this compound in this pathway is not currently available. Further research is required to evaluate its potential as a modulator of this important inflammatory pathway. Additionally, some 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine based compounds have been evaluated for their antiproliferative activity against various cancer cell lines.[11][12]

Conclusion

This compound is a compound of interest for which foundational chemical data is still being established. While information on the parent tetrahydroquinoline molecule provides a useful baseline, further experimental work is necessary to fully characterize the physicochemical and biological properties of this specific chlorinated derivative. The potential for this class of compounds to act as C5a receptor antagonists warrants further investigation, which could lead to the development of novel therapeutic agents for inflammatory diseases. This guide serves as a starting point for researchers, highlighting the current state of knowledge and identifying key areas for future research.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active compounds and natural products. Its unique combination of a saturated carbocycle fused to a pyridine ring provides a rigid, three-dimensional scaffold that is highly valuable in medicinal chemistry. This guide focuses on a specific derivative, 8-Chloro-5,6,7,8-tetrahydroquinoline, presenting a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and significant biological context to support ongoing research and development efforts.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. However, key identifiers have been established. The properties of the parent compound, 5,6,7,8-tetrahydroquinoline, are well-characterized and provided below for reference and comparison.

Table 1: Core Identifiers for this compound and its Hydrochloride Salt.

Property This compound This compound HCl
CAS Number 106057-23-2[1] 114432-00-7[2]
Molecular Formula C₉H₁₀ClN C₉H₁₁Cl₂N[2]

| Molecular Weight | 167.63 g/mol | 204.09 g/mol [2] |

Table 2: Physicochemical Properties of the Parent Compound, 5,6,7,8-Tetrahydroquinoline.

Property Value Source
Appearance Colorless to Yellow Liquid [3]
Boiling Point 238 °C [3]
Density 1.08 g/cm³ [3]
Flash Point 90 °C [3]
pKa 6.30 ± 0.20 (Predicted) N/A

| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for enabling further research. The following sections outline established and plausible methodologies based on available literature for related compounds.

Synthesis Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline (Precursor)

This method is based on the catalytic hydrogenation of quinoline, followed by isomerization.[4]

  • Catalyst Preparation: A specialized Palladium (PD) catalyst is prepared by adding a 5 wt% palladium-on-carbon catalyst to an aqueous hydrochloride solution (e.g., CuCl₂, ZnCl₂), heating to 10-50°C, and then adding an equivalent amount of a bicarbonate solution. The mixture is stirred for 1-4 hours, filtered, and the resulting cake is washed and dried.[4]

  • Hydrogenation: In a closed reaction vessel, quinoline is mixed with the prepared PD catalyst (mass ratio of 1:0.02 to 1:0.05).[4]

  • Reaction: Hydrogen gas is introduced until the pressure reaches 8-12 atmospheres. The mixture is stirred at 60-70°C for catalytic hydrogenation until the hydrogen pressure stabilizes.[4]

  • Isomerization: The hydrogen pressure is carefully released to 2 atmospheres. The temperature is then raised to 160-170°C and stirred for 2 hours to facilitate isomerization.[4]

  • Purification: After cooling, the reaction product is filtered to remove the catalyst. The filtrate is subjected to vacuum distillation to yield pure 5,6,7,8-tetrahydroquinoline.[4]

Protocol 2: Plausible Chlorination to this compound

This proposed protocol is adapted from the synthesis of a structurally similar compound, 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline.[5]

  • Reaction Setup: To a flask containing 5,6,7,8-tetrahydroquinoline (1 equivalent), add methanesulfonyl chloride (1.3 equivalents) dropwise under ice-cooled conditions.[5]

  • Reaction: Stir the mixture under ice-cooling for 2 hours.

  • Heating: Increase the temperature to 80°C and continue stirring for an additional 3 hours.[5]

  • Workup: After cooling, add water to the reaction mixture. Make the solution alkaline with the addition of sodium carbonate.

  • Extraction: Extract the aqueous solution with diethyl ether. Wash the combined organic layers with a saturated aqueous solution of sodium chloride and dry over anhydrous magnesium sulfate.[5]

  • Purification: Remove the solvent by evaporation. Purify the resulting residue using silica gel column chromatography to obtain this compound.[5]

Characterization and Analysis

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase HPLC method, for instance, with a C18 column and a water/acetonitrile mobile phase gradient.[6]

  • Mass Spectrometry (MS): The molecular weight can be confirmed by ESI-MS analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final compound and its intermediates can be definitively elucidated using ¹H and ¹³C NMR spectroscopy.[6] Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for the hydrochloride salt.[2]

Biological Activity and Potential Applications

The tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown significant promise in oncology and immunology.

Antiproliferative Activity

Numerous studies have demonstrated the potent anticancer activity of tetrahydroquinoline derivatives against a range of human cancer cell lines, including breast, lung, and colon cancers.[7][8][9][10] The mechanisms of action often involve the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).[6][7] Some derivatives have been shown to induce mitochondrial membrane depolarization, a key event in the apoptotic cascade.[6]

C5a Receptor Antagonism

The complement component C5a is a potent pro-inflammatory peptide, and its receptor (C5aR) is a key target for anti-inflammatory therapies.[11] Substituted 5,6,7,8-tetrahydroquinolines have been identified as a novel class of C5a receptor antagonists.[12][13][14] By blocking the interaction of C5a with its receptor, these compounds can inhibit downstream inflammatory signaling, making them attractive candidates for the treatment of a wide range of inflammatory disorders.[15]

Visualizations

Synthetic and Mechanistic Diagrams

The following diagrams illustrate the key processes described in this guide, from chemical synthesis to biological action.

G cluster_synthesis Synthetic Workflow Quinoline Quinoline THQ 5,6,7,8-Tetrahydroquinoline (Precursor) Quinoline->THQ Catalytic Hydrogenation Final 8-Chloro-5,6,7,8- tetrahydroquinoline THQ->Final Chlorination (e.g., with MsCl)

Caption: Proposed two-step synthesis of this compound.

G cluster_screening Biological Screening Workflow Compound Test Compound (e.g., 8-Cl-THQ) MTT Primary Screening: Cytotoxicity Assay (MTT) on Cancer Cell Lines Compound->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanistic Studies (for active compounds) IC50->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ROS ROS Production Assay Mechanism->ROS Mito Mitochondrial Potential Assay Mechanism->Mito

Caption: General workflow for evaluating the antiproliferative activity of novel compounds.

G cluster_pathway C5a Antagonism Pathway C5a C5a Peptide C5aR C5a Receptor (GPCR) C5a->C5aR Binds G_Protein G-Protein Activation C5aR->G_Protein Activates Signaling Downstream Signaling (e.g., Ca2+ Mobilization) G_Protein->Signaling Inflammation Pro-inflammatory Response Signaling->Inflammation Antagonist THQ Antagonist Antagonist->C5aR Blocks

Caption: Inhibition of the C5a pro-inflammatory signaling pathway by an antagonist.

Conclusion

This compound is a derivative belonging to a class of heterocyclic compounds with demonstrated therapeutic potential, particularly in the fields of oncology and immunology. While specific, experimentally-derived physicochemical data for this molecule remains limited, this guide provides a foundational understanding by presenting data from its parent scaffold. The detailed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound, facilitating further investigation into its promising biological activities as either an antiproliferative agent or a C5a receptor antagonist. The provided workflows and pathway diagrams serve as a conceptual framework for future research endeavors in this area.

References

An In-depth Technical Guide to 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloro-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and spectral characterization, addressing both the free base and its hydrochloride salt.

Chemical Identification and Properties

This compound is a derivative of tetrahydroquinoline, featuring a chlorine atom at the 8th position. It is important to distinguish between the free base and its hydrochloride salt, as they possess different Chemical Abstracts Service (CAS) numbers and may exhibit variations in their physical properties.

IdentifierThis compound (Free Base)This compound hydrochloride
CAS Number 106057-23-2[1]114432-00-7[2]
Molecular Formula C₉H₁₀ClNC₉H₁₀ClN · HCl (or C₉H₁₁Cl₂N)
Molecular Weight 167.63 g/mol 204.09 g/mol [2]
Canonical SMILES C1CC(C2=C(C1)C=CC=N2)ClC1CC(C2=C(C1)C=CC=N2)Cl.Cl
InChI InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2InChI=1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow:

G 8-Hydroxy-5,6,7,8-tetrahydroquinoline 8-Hydroxy-5,6,7,8-tetrahydroquinoline This compound This compound 8-Hydroxy-5,6,7,8-tetrahydroquinoline->this compound  Chlorinating Agent (e.g., SOCl₂)

Figure 1. Conceptual synthesis of this compound.

General Experimental Protocol (Hypothetical):

This protocol is based on the synthesis of a structurally related compound, 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride, and should be adapted and optimized for the specific synthesis of the title compound.

Materials:

  • 8-Hydroxy-5,6,7,8-tetrahydroquinoline

  • Thionyl chloride (SOCl₂)

  • Anhydrous suitable solvent (e.g., toluene, dichloromethane)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-Hydroxy-5,6,7,8-tetrahydroquinoline in an anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for a specified duration (e.g., 1 hour).

  • Gradually warm the mixture to room temperature and then heat to reflux for a period of time (e.g., 2 hours) to ensure the completion of the reaction.

  • After reflux, cool the mixture and remove the solvent under reduced pressure.

  • To the resulting residue, add ethanol and heat to reflux for a short period to remove any excess thionyl chloride.

  • Cool the ethanolic solution and induce precipitation of the hydrochloride salt by adding diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Note: This is a generalized procedure and requires optimization of reaction conditions, stoichiometry, and purification methods for the specific target molecule. Appropriate safety precautions must be taken when handling thionyl chloride and other reagents.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not widely available in published literature or common databases. The following represents predicted data and data from analogous compounds to aid in characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydro- portion of the molecule. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the chlorine (C8) is expected to be significantly shifted downfield.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic)

  • C=C and C=N stretching in the aromatic ring

  • C-N stretching

  • C-Cl stretching

3.3. Mass Spectrometry (MS)

The mass spectrum of the free base (C₉H₁₀ClN) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the tetrahydro- ring.

Biological Activity and Applications

There is currently a lack of specific data in the scientific literature regarding the biological activity, signaling pathways, or pharmacological applications of this compound. However, the broader class of tetrahydroquinolines and quinolines are known to exhibit a wide range of biological activities and are common scaffolds in drug discovery.

Potential Areas of Interest for Research:

Given the structural motifs present in this compound, it could be a candidate for investigation in several areas of drug development. The general workflow for such an investigation is depicted below.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Preclinical Development Synthesis Synthesis Purification Purification Synthesis->Purification  (NMR, MS, IR) Structural_Analysis Structural_Analysis Purification->Structural_Analysis  (NMR, MS, IR) In_vitro_Assays In_vitro_Assays Structural_Analysis->In_vitro_Assays Target_Identification Target_Identification In_vitro_Assays->Target_Identification Lead_Optimization Lead_Optimization Target_Identification->Lead_Optimization In_vivo_Studies In_vivo_Studies Lead_Optimization->In_vivo_Studies Toxicology Toxicology In_vivo_Studies->Toxicology Pharmacokinetics Pharmacokinetics Toxicology->Pharmacokinetics Clinical_Trials Clinical_Trials Pharmacokinetics->Clinical_Trials

Figure 2. General workflow for drug discovery and development.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided the foundational information available, including its identification, a plausible synthetic approach, and an outline for its characterization. The significant lack of detailed experimental and biological data highlights an opportunity for novel research to elucidate the properties and potential applications of this compound. Researchers are encouraged to use the information herein as a starting point for their own investigations into this and related molecules.

References

An In-depth Technical Guide to the Molecular Structure of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] This document collates available spectroscopic data, outlines a detailed experimental protocol for a generalized synthesis, and explores the potential biological relevance of this specific chloro-substituted derivative by examining related compounds. All quantitative data is presented in structured tables, and key workflows are visualized using logical diagrams to support researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a bicyclic system where a pyridine ring is fused to a chlorocyclohexane ring. The chlorine atom at position 8 introduces a chiral center, meaning the molecule can exist as a racemic mixture of two enantiomers. Its structural and chemical properties are foundational to its potential interactions with biological systems.

Key identifying information and physicochemical properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₀ClN[2]
Molecular Weight 167.63 g/mol [2]
CAS Number 106057-23-2[2]
IUPAC Name This compoundPubChem
Appearance Liquid (for parent compound)[3]
Boiling Point 238 °C (for parent compound)[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the reduction of the aromatic pyridine ring of its precursor, 8-chloroquinoline. Catalytic hydrogenation is a standard and effective method for this transformation.

Generalized Synthetic Workflow

The primary route involves the selective hydrogenation of the nitrogen-containing aromatic ring, which is a well-established transformation in organic synthesis.

G cluster_start Starting Material cluster_process Process cluster_product Final Product Start 8-Chloroquinoline Process Catalytic Hydrogenation Start->Process H₂, Pd/C, Solvent (e.g., Ethanol) Pressure, Temperature Product This compound Process->Product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the hydrogenation of 8-chloroquinoline. Note: This is a representative protocol and should be optimized for safety and efficiency in a laboratory setting.

  • Reactor Preparation: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with 8-chloroquinoline (1.0 eq) and a suitable solvent, such as ethanol or methanol (approx. 0.1-0.2 M concentration).

  • Catalyst Addition: Palladium on carbon (10% Pd/C, 1-5 mol%) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-500 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C).

  • Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, data from closely related analogs and computational predictions provide valuable insights for characterization.

Mass Spectrometry

No experimental mass spectrum for the target compound was found. However, the fragmentation pattern would be expected to involve the loss of a chlorine radical (Cl•) and subsequent rearrangements of the tetrahydroquinoline ring. The parent compound, 5,6,7,8-tetrahydroquinoline, shows major fragments at m/z 133 (molecular ion), 132, and 105.[5][6]

NMR Spectroscopy

Potential Biological Activity and Signaling Pathways

The tetrahydroquinoline core is a key feature in many compounds with diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[7][8] Derivatives have been shown to exert antiproliferative effects on cancer cells through various mechanisms.[9][10]

While the specific pathways for this compound have not been elucidated, a hypothesized mechanism of action for related anticancer tetrahydroquinolines involves the induction of cellular stress, leading to apoptosis.[9][10]

G Compound Tetrahydroquinoline Derivative Cell Cancer Cell Compound->Cell Cellular Uptake Mito Mitochondrial Damage Cell->Mito Pathway PI3K/AKT/mTOR Pathway Inhibition Cell->Pathway ROS Increased ROS Production Mito->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis Pathway->Apoptosis

Hypothesized anticancer signaling pathway for tetrahydroquinoline derivatives.[9]

This proposed pathway suggests that after entering a cancer cell, the compound may induce mitochondrial damage and inhibit critical survival pathways like PI3K/AKT/mTOR.[9] This disruption of cellular homeostasis can lead to an increase in Reactive Oxygen Species (ROS), causing oxidative stress and ultimately triggering programmed cell death (apoptosis). The presence and position of the chloro-substituent on the this compound scaffold would be critical in modulating this potential activity.

References

IUPAC name for 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 8-Chloro-5,6,7,8-tetrahydroquinoline

IUPAC Name: this compound CAS Number: 106057-23-2[1] Chemical Formula: C₉H₁₀ClN[1]

Abstract

This compound is a heterocyclic amine belonging to the tetrahydroquinoline class of compounds. While specific research on this particular molecule is limited in publicly accessible literature, its structural similarity to other well-studied tetrahydroquinolines suggests significant potential in medicinal chemistry and materials science. Tetrahydroquinoline scaffolds are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets.[2] This guide provides a comprehensive overview of this compound, drawing upon data from analogous compounds to infer its physicochemical properties, potential synthetic routes, and likely biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical processes to support researchers and drug development professionals.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties, including predicted values derived from computational models. Spectroscopic data from closely related compounds are provided for comparative purposes.

PropertyValueSource
IUPAC Name This compoundP&S Chemicals[3]
CAS Number 106057-23-2ChemicalBook[1]
Molecular Formula C₉H₁₀ClNP&S Chemicals[3]
Molecular Weight 167.63 g/mol Calculated
Predicted Boiling Point 255.6 ± 20.0 °CChemSpider
Predicted LogP 2.85ChemSpider
Predicted Density 1.17 ± 0.1 g/cm³ChemSpider

Comparative Spectroscopic Data:

Spectroscopy TypeAnalogous CompoundKey Features
¹H NMR (CDCl₃) 8-Amino-5,6,7,8-tetrahydroquinolineAromatic protons (δ 7.0-8.5 ppm), aliphatic protons of the saturated ring (δ 1.7-3.0 ppm), and a methine proton at the C8 position (δ ~3.7 ppm).
¹³C NMR (CDCl₃) 8-Amino-5,6,7,8-tetrahydroquinolineAromatic carbons (δ 120-160 ppm), aliphatic carbons (δ 19-35 ppm), and a C8 carbon signal around δ 59 ppm.
Mass Spectrometry 5,6,7,8-tetrahydroquinolineExpected molecular ion peak (M⁺) and characteristic fragmentation patterns involving the saturated ring.

Synthesis and Experimental Protocols

The most direct and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 8-chloroquinoline. This approach preserves the chloro-substituent while selectively reducing the pyridine ring.

G start 8-Chloroquinoline reagents H₂ (gas) Pd/C (10 mol%) start->reagents + conditions Solvent: Ethanol Pressure: 50 psi Temperature: 25 °C reagents->conditions under product This compound conditions->product yields workup Filtration & Evaporation product->workup then purification Column Chromatography workup->purification followed by final_product Purified Product purification->final_product

Caption: Synthetic workflow for this compound via catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize this compound by the selective reduction of 8-chloroquinoline.

Materials:

  • 8-Chloroquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq)

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas

  • Parr hydrogenation apparatus or similar

  • Celite™

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • A Parr hydrogenation vessel is charged with 8-chloroquinoline (1.0 eq) and anhydrous ethanol.

  • The vessel is flushed with nitrogen gas to ensure an inert atmosphere.

  • 10% Palladium on Carbon (0.1 eq) is carefully added to the solution.

  • The vessel is sealed and connected to the hydrogenation apparatus.

  • The atmosphere is replaced with hydrogen gas, and the vessel is pressurized to 50 psi.

  • The reaction mixture is stirred vigorously at room temperature (25 °C).

  • Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the hydrogen pressure is carefully released, and the vessel is flushed with nitrogen.

  • The reaction mixture is filtered through a pad of Celite™ to remove the palladium catalyst. The filter cake is washed with additional ethanol.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude material is purified by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford pure this compound.

Potential Biological Activity and Applications

The tetrahydroquinoline core is a key pharmacophore in numerous biologically active compounds.[2][3] The introduction of a chlorine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.

Inferred Biological Roles:

  • Antimicrobial and Antifungal Activity: Halogenated quinoline derivatives, such as 5-chloro-8-hydroxyquinoline, have demonstrated potent antimicrobial and antifungal properties.[6] It is plausible that this compound could exhibit similar activities.

  • Anticancer Potential: Many substituted tetrahydroquinolines have been investigated as anticancer agents.[7] The chlorine atom could modulate activity by altering electronic properties and binding interactions with therapeutic targets.

  • C5a Receptor Antagonism: A series of 5,6,7,8-tetrahydroquinoline derivatives have been identified as antagonists of the C5a receptor, which is implicated in inflammatory responses.[8] This suggests a potential anti-inflammatory role for derivatives of this scaffold.

  • Neurotropic Agents: Recent studies have identified tetrahydroquinolines as having neurotropic effects, indicating potential applications in treating neurodegenerative diseases.[2]

The diagram below illustrates the logical relationship between the core chemical structure and its potential applications in drug discovery, based on activities observed in analogous compounds.

G cluster_properties Inferred Properties cluster_applications Potential Applications core 8-Chloro-5,6,7,8- tetrahydroquinoline Scaffold lipophilicity Increased Lipophilicity (due to -Cl) core->lipophilicity metabolic_stability Metabolic Stability core->metabolic_stability h_bond H-Bond Acceptor (Pyridine N) core->h_bond antimicrobial Antimicrobial Agents lipophilicity->antimicrobial influences cns_agents CNS-Active Agents lipophilicity->cns_agents aids BBB penetration anticancer Anticancer Agents metabolic_stability->anticancer enhances anti_inflammatory Anti-inflammatory h_bond->anti_inflammatory enables binding

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline. While specific experimental data for this compound is not extensively published, this document outlines a highly plausible synthetic route based on established methodologies for related compounds. Furthermore, it details the expected analytical and spectroscopic properties, offering a robust framework for its preparation and identification in a laboratory setting.

Introduction

Tetrahydroquinolines are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Their derivatives have been explored for various therapeutic applications, including antimicrobial, anticancer, and neurological treatments. The introduction of a halogen, such as chlorine, at the 8-position of the tetrahydroquinoline scaffold can significantly influence the molecule's physicochemical properties and biological activity, making this compound a compound of interest for further investigation in medicinal chemistry and drug discovery.

Proposed Synthesis

The most direct and widely employed method for the synthesis of 5,6,7,8-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor. This approach is anticipated to be effective for the preparation of this compound from 8-chloroquinoline.

Synthetic Workflow

The proposed synthesis involves a single-step catalytic hydrogenation reaction.

start 8-Chloroquinoline reaction Catalytic Hydrogenation start->reaction reagents H2 (gas) Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) reagents->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound.

Materials:

  • 8-Chloroquinoline

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Sodium sulfate (anhydrous)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a Parr reactor bottle or a round-bottom flask), dissolve 8-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

The successful synthesis of this compound would be confirmed through various analytical and spectroscopic techniques. The following tables summarize the expected data, based on the known data for the parent compound, 5,6,7,8-tetrahydroquinoline, and the predictable effects of the chloro-substituent.

Physical Properties
PropertyExpected Value
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.64 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Expected to be higher than 5,6,7,8-tetrahydroquinoline (222-224 °C)
Melting Point Not readily available; likely a low-melting solid if pure
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.5m3HAromatic-H
~4.5-4.8t or dd1HH-8 (CH-Cl)
~2.8-3.0t2HH-5 (CH₂)
~1.8-2.2m4HH-6, H-7 (CH₂)

3.2.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (ppm)Assignment
~145-150C-8a
~135-140C-4a
~120-130Aromatic C
~115-125Aromatic C
~110-120Aromatic C
~55-65C-8
~25-35C-5
~20-30C-7
~15-25C-6

3.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretch (secondary amine)
2800-3000C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~750-800C-Cl stretch

3.2.4. Mass Spectrometry (Predicted)

m/zAssignment
167/169[M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
132[M-Cl]⁺
Other FragmentsCharacteristic of tetrahydroquinoline ring fragmentation

Structure-Activity Relationship (SAR) Logic

The biological activity of tetrahydroquinoline derivatives is often modulated by the nature and position of substituents. The introduction of a chlorine atom at the 8-position can influence activity through various mechanisms.

parent Tetrahydroquinoline Core chloro Addition of 8-Chloro Group parent->chloro lipophilicity Increased Lipophilicity chloro->lipophilicity electronic Altered Electronic Profile (Inductive Effect) chloro->electronic steric Steric Hindrance chloro->steric membrane Enhanced Membrane Permeability lipophilicity->membrane metabolism Altered Metabolic Stability lipophilicity->metabolism binding Modified Target Binding Affinity electronic->binding steric->binding

Figure 2: Logical relationships in the structure-activity of 8-chlorinated tetrahydroquinolines.

The chlorine atom is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross biological membranes. Electronically, the inductive effect of chlorine can alter the electron density of the aromatic ring, potentially influencing interactions with biological targets. Sterically, the presence of a substituent at the 8-position can affect the conformation of the molecule and its fit within a binding pocket. These factors collectively contribute to a unique pharmacological profile for this compound compared to its unsubstituted parent compound.

Potential Biological Significance

While direct biological studies on this compound are limited in the public domain, the broader classes of quinolines and tetrahydroquinolines have established biological relevance. For instance, various substituted tetrahydroquinolines have demonstrated potent anticancer activities. Furthermore, halogenated quinolines, such as cloxyquin (5-chloro-8-hydroxyquinoline), have shown significant antituberculosis activity. This suggests that this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic protocol, based on the catalytic hydrogenation of 8-chloroquinoline, offers a reliable method for its preparation. The predicted analytical and spectroscopic data serve as a benchmark for the confirmation of its structure. The exploration of this and other halogenated tetrahydroquinolines may lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological properties.

Spectroscopic Data Analysis of 8-Chloro-5,6,7,8-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

A comprehensive search for the spectroscopic data of 8-Chloro-5,6,7,8-tetrahydroquinoline did not yield a complete, unified dataset. Commercial suppliers of the hydrochloride salt of this compound suggest the availability of NMR, HPLC, and LC-MS data, though the specific data is not publicly disclosed. For reference and comparative purposes, the well-documented spectroscopic data for the parent compound, 5,6,7,8-tetrahydroquinoline, is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.28d1H4.8H-2
7.29d1H7.6H-4
6.91dd1H7.6, 4.8H-3
2.89t2H6.4H-5
2.78t2H6.0H-8
1.90 - 1.83m2HH-6
1.80 - 1.73m2HH-7

Table 2: ¹³C NMR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

Chemical Shift (δ) ppmAssignment
156.4C-8a
147.2C-2
137.1C-4
131.8C-4a
120.9C-3
32.5C-5
28.7C-8
23.0C-6
22.7C-7
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 2800sC-H stretching (aromatic and aliphatic)
1600 - 1580mC=N stretching (in aromatic ring)
1500 - 1450sC=C stretching (aromatic)
1440 - 1420mCH₂ bending
1115mC-N stretching
785sC-H out-of-plane bending (aromatic)

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 5,6,7,8-Tetrahydroquinoline

m/zRelative Intensity (%)Assignment
133100[M]⁺ (Molecular Ion)
13295[M-H]⁺
10540[M-C₂H₄]⁺
10435[M-C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatograph).

    • Bombard the sample with a beam of electrons (typically 70 eV).

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Apply a high voltage to the capillary to generate charged droplets, leading to gas-phase ions.

    • Analyze the ions with a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Compound of Interest (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS InterpretNMR NMR Interpretation (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR IR Interpretation (Functional Groups) ProcessIR->InterpretIR InterpretMS MS Interpretation (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Final Structure Confirmation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 8-Chloro-5,6,7,8-tetrahydroquinoline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 8-Chloro-5,6,7,8-tetrahydroquinoline. The content is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes.

Introduction

This compound is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a prominent structural motif in a multitude of biologically active compounds and natural products. The introduction of a chlorine atom at the 8-position of the saturated ring system can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest in medicinal chemistry and materials science. This guide summarizes the available information on its history, synthesis, and known properties.

Discovery and History

The definitive first synthesis of this compound is not explicitly detailed in widely available modern literature. However, early work on hydrogenated quinolines by Godat in 1930, published in the Journal für praktische Chemie, and by Fourneau in 1931 in the Journal de Pharmacie et de Chimie, suggests that the exploration of such scaffolds was underway in that era. While the full texts of these publications were not accessible to confirm the synthesis of this specific compound, they point towards the foundational chemical explorations that would have enabled its creation.

The primary route to this compound described in the literature involves the chemical modification of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol. The synthesis of this precursor and its subsequent conversion are detailed in the experimental protocols section.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline (Precursor)

PropertyValueReference
Molecular FormulaC₉H₁₁NPubChem CID 66335
Molecular Weight133.19 g/mol PubChem CID 66335
Boiling Point238 °CChemBK
Density1.08 g/cm³ChemBK
Refractive Index1.5420 to 1.5450ChemBK
CAS Number10500-57-9PubChem CID 66335

Table 2: Spectroscopic Data for 8-Chloroquinoline (Related Aromatic Compound)

SpectroscopyDataReference
¹H NMR (90 MHz, CDCl₃)δ 9.017, 8.127, 7.79, 7.71, 7.45, 7.44 ppmChemicalBook
¹³C NMR (CDCl₃)δ 150.78, 144.19, 136.36, 133.20, 129.42, 126.92, 126.34, 121.78 ppmChemicalBook
Molecular FormulaC₉H₆ClNChemicalBook
Molecular Weight163.60 g/mol ChemicalBook
CAS Number611-33-6ChemicalBook

Experimental Protocols

The synthesis of this compound is most plausibly achieved through a two-step process: the synthesis of the precursor 5,6,7,8-tetrahydroquinolin-8-ol, followed by its chlorination.

Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol

A common method for the synthesis of this precursor involves the reduction of 5,6,7,8-tetrahydroquinolin-8-one.

Experimental Protocol:

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinolin-8-one (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 5,6,7,8-tetrahydroquinolin-8-ol.

Synthesis of this compound

The conversion of the 8-hydroxy group to a chloro group can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The following is a plausible protocol based on methods for analogous compounds.

Experimental Protocol:

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (0.2 M) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 5,6,7,8-Tetrahydroquinolin-8-one Step1 Reduction (e.g., NaBH4 in MeOH) Start->Step1 Intermediate 5,6,7,8-Tetrahydroquinolin-8-ol Step1->Intermediate Step2 Chlorination (e.g., SOCl2 in DCM) Intermediate->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

Synthetic and Characterization Workflow
Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways modulated by this compound. The biological effects of many other substituted tetrahydroquinolines have been reported, suggesting potential for this compound in various therapeutic areas. The diagram below illustrates a conceptual workflow for the biological screening of this compound.

G cluster_screening Biological Screening cluster_hit Hit Identification & Validation cluster_development Lead Development Compound 8-Chloro-5,6,7,8- tetrahydroquinoline Assay In vitro Assays (e.g., enzyme inhibition, receptor binding) Compound->Assay Cell Cell-based Assays (e.g., cytotoxicity, signaling pathway modulation) Assay->Cell Hit Identification of Biological Activity Cell->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound Optimization SAR->Lead Preclinical Preclinical Studies Lead->Preclinical

Conceptual Biological Screening Workflow

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. While historical records of its initial discovery are not readily accessible, plausible and efficient synthetic routes can be devised based on established chemical transformations of the tetrahydroquinoline scaffold. This technical guide provides a foundation for its synthesis and characterization. The lack of available biological data highlights an opportunity for future research to explore the potential therapeutic applications of this and related halogenated tetrahydroquinolines. Further studies are warranted to fully elucidate the physicochemical properties and biological activity of this compound.

Potential Biological Activity of 8-Chloro-5,6,7,8-tetrahydroquinoline Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 8-Chloro-5,6,7,8-tetrahydroquinoline derivatives is limited in publicly available scientific literature. This document provides a comprehensive analysis of the potential biological activities of this compound class by examining structurally related analogs, including halogenated quinolines, 8-hydroxyquinolines, and other tetrahydroquinoline derivatives. The insights herein are intended to guide future research and drug development efforts.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[1] The introduction of a chlorine atom at the 8-position of the 5,6,7,8-tetrahydroquinoline core is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity. This whitepaper explores the prospective therapeutic applications of this compound derivatives by summarizing the known activities of analogous compounds, detailing relevant experimental protocols, and visualizing key biological pathways.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][3] The presence of a halogen substituent on the quinoline ring has been shown to be critical for potent anticancer activity in many analogs.[4]

Cytotoxicity Data of Analogous Compounds

The following table summarizes the in vitro cytotoxic activity of various chloro-substituted quinoline and 8-hydroxyquinoline derivatives against several human cancer cell lines. This data provides a predictive framework for the potential efficacy of this compound derivatives.

Compound/DerivativeCell LineActivity MetricValueReference
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridNot SpecifiedNot SpecifiedNot Specified[4]
1,1-bis-[(5-chloro-8-quinolyl)oxy]methaneSMMC-7721CytotoxicityExcellent[5]
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep1MTS5012.5–25 µg/mL[6]
8-hydroxy-2-quinolinecarbaldehydeHep3BMTS506.25±0.034 µg/mL[6]
Dichloro-8-hydroxyquinone derivativesHCT 116 P53+/+IC500.73–10.48 mM[4]
Dichloro-8-hydroxyquinone derivativesHCT 116 P53-/-IC500.54–15.30 mM[4]
6-Chloro-7-arylamino-5,8-isoquinolinediones (5b, 5c, 5d)HCT-15, SK-MEL-2CytotoxicityPotent[7]
Postulated Mechanisms and Signaling Pathways

Quinoline derivatives can interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[2][8] The epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met are common molecular targets.[9]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline 8-Chloro-THQ Derivative (Hypothesized) Quinoline->EGFR Inhibition Quinoline->VEGFR Quinoline->cMet Inhibition Quinoline->Raf Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Hypothesized Anticancer Signaling Pathway Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 48-72 hours.[11] Include vehicle controls.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Test Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilization Buffer incubate3->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance analyze_data Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow.

Potential Antimicrobial Activity

Halogenated 8-hydroxyquinolines are known to possess antibacterial and antifungal properties.[12] The mechanism is often attributed to their ability to chelate metal ions essential for microbial survival and to inhibit microbial enzymes.[12]

Antimicrobial Activity of Analogous Compounds

The following table presents the minimum inhibitory concentration (MIC) values for related chloro-quinoline derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis (clinical isolates)0.062 - 0.25[12]
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis (H37Ra)0.125[12]
5,7-dichloro-8-hydroxyquinolineGram-positive & Gram-negative bacteria5.26 - 84.14 (µM)[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard for determining the minimum inhibitory concentration (MIC) of a compound.[14]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in the broth within the 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

mic_workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of Test Compound in Broth prepare_inoculum->serial_dilution inoculate_wells Inoculate Microtiter Plate Wells serial_dilution->inoculate_wells incubate_plate Incubate Plate (e.g., 37°C, 24h) inoculate_wells->incubate_plate read_results Observe for Microbial Growth incubate_plate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Broth Microdilution Workflow for MIC.

Potential Neuroprotective Activity

8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Their neuroprotective effects are often linked to their antioxidant properties and their ability to chelate metal ions that contribute to oxidative stress and protein aggregation.[16][17] Tacrine-8-hydroxyquinoline hybrids, for instance, have shown potent inhibition of cholinesterases and the ability to complex copper(II).[17]

Logical Framework for Neuroprotection

The potential neuroprotective mechanism of this compound derivatives can be hypothesized based on the known activities of 8-hydroxyquinolines.

neuroprotection_logic Compound 8-Chloro-THQ Derivative Chelation Metal Ion Chelation (e.g., Cu2+, Fe3+) Compound->Chelation Antioxidant Antioxidant Activity (Radical Scavenging) Compound->Antioxidant OxidativeStress Reduced Oxidative Stress Chelation->OxidativeStress ProteinAggregation Reduced Protein Aggregation Chelation->ProteinAggregation Antioxidant->OxidativeStress Neuroprotection Neuroprotection OxidativeStress->Neuroprotection ProteinAggregation->Neuroprotection

Hypothesized Neuroprotective Mechanism.

Conclusion

While direct experimental evidence is pending, the analysis of structurally similar compounds strongly suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The presence of the chloro-substituent on the tetrahydroquinoline core is likely to confer potent anticancer, antimicrobial, and neuroprotective properties. Further synthesis and in vitro and in vivo evaluation of this class of compounds are warranted to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks provided in this whitepaper offer a solid foundation for initiating such investigations.

References

8-Chloro-5,6,7,8-tetrahydroquinoline: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1][2] The partially saturated analog, 5,6,7,8-tetrahydroquinoline, retains key electronic features of the parent aromatic system while introducing a three-dimensional character that is highly sought after in modern drug design. The introduction of a chlorine atom at the 8-position creates a valuable synthetic handle, 8-chloro-5,6,7,8-tetrahydroquinoline, which serves as a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important intermediate, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively published, the following tables summarize its general properties and predicted spectroscopic data based on the known characteristics of the parent 5,6,7,8-tetrahydroquinoline and related chlorinated quinolines.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀ClN
Molecular Weight167.63 g/mol
AppearancePredicted: Colorless to pale yellow oil or low-melting solid
Boiling PointPredicted: Higher than 5,6,7,8-tetrahydroquinoline (223-225 °C)
SolubilitySoluble in common organic solvents (e.g., DCM, THF, Toluene)
StabilityStable under standard conditions; hydrochloride salt is commercially available.[5]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃)δ (ppm): 8.3-8.5 (d, 1H, H2), 7.3-7.5 (d, 1H, H4), 7.0-7.2 (t, 1H, H3), 4.8-5.0 (t, 1H, H8), 2.8-3.0 (t, 2H, H5), 1.8-2.2 (m, 4H, H6, H7)
¹³C NMR (CDCl₃)δ (ppm): 150-152 (C2), 145-147 (C8a), 135-137 (C4), 128-130 (C4a), 125-127 (C3), 60-62 (C8), 28-30 (C5), 25-27 (C7), 20-22 (C6)
IR (neat)ν (cm⁻¹): ~3050 (Ar C-H), ~2930, ~2860 (Aliphatic C-H), ~1590, ~1470 (C=C, C=N), ~750 (C-Cl)
Mass Spec (EI)m/z (%): 167 (M⁺), 132 (M⁺ - Cl), 104

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a suitable chlorinated quinoline precursor. One common method for the synthesis of the related 5-chloro-8-hydroxyquinoline is the Skraup synthesis, which can be adapted.[6] A potential pathway to the target molecule is outlined below.

G cluster_0 Synthesis of 8-Chloroquinoline cluster_1 Reduction A 2-Chloroaniline D 8-Chloroquinoline A->D Skraup Synthesis B Glycerol B->D C H₂SO₄, Oxidant C->D F This compound D->F Catalytic Hydrogenation E H₂, Pd/C E->F

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Chloroquinoline (Adapted Skraup Synthesis)

  • To a stirred mixture of 2-chloroaniline (1 mol) and glycerol (3 mol), cautiously add concentrated sulfuric acid (2.5 mol) while cooling in an ice bath.

  • Add a mild oxidizing agent, such as nitrobenzene (0.5 mol) or arsenic pentoxide.

  • Heat the mixture carefully to initiate the exothermic reaction. Once the reaction begins, remove the external heating and allow it to proceed.

  • After the initial vigorous reaction subsides, heat the mixture at 140-150 °C for 3-4 hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Neutralize the solution with sodium hydroxide to precipitate the crude product.

  • Purify the crude 8-chloroquinoline by steam distillation or column chromatography.

Step 2: Catalytic Hydrogenation to this compound

  • In a high-pressure reactor, dissolve 8-chloroquinoline (1 mol) in a suitable solvent such as ethanol or acetic acid.

  • Add 5-10 mol% of a palladium on carbon catalyst (10% Pd/C).

  • Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 50-80 °C.

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography to obtain this compound.

Key Reactions as a Building Block

The chloro-substituent at the 8-position of the tetrahydroquinoline core makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][7]

G A This compound F 8-Amino-5,6,7,8-tetrahydroquinoline Derivative A->F Buchwald-Hartwig Amination B Amine (R-NH₂) B->F C Pd Catalyst C->F D Ligand D->F E Base E->F G A This compound F 8-Aryl/Alkyl-5,6,7,8-tetrahydroquinoline A->F Suzuki-Miyaura Coupling B Boronic Acid (R-B(OH)₂) B->F C Pd Catalyst C->F D Ligand D->F E Base E->F G A This compound C Suzuki & Buchwald-Hartwig Reactions A->C B Library Synthesis E Compound Library B->E C->B D Diverse Building Blocks D->C F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Structure-Activity Relationship Studies H->I J Candidate Drug I->J

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline from Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed two-step protocol for the synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline, a valuable intermediate in medicinal chemistry and drug development, starting from quinoline. The protocols are based on established chemical transformations, including catalytic hydrogenation and subsequent chlorination.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. Its structure combines a saturated carbocyclic ring with a chlorinated pyridine moiety, offering multiple points for further functionalization. This document outlines a reliable and reproducible two-step synthesis route commencing with the reduction of quinoline to 5,6,7,8-tetrahydroquinoline, followed by regioselective chlorination at the 8-position.

Overall Synthesis Workflow

The synthesis of this compound from quinoline is achieved through a two-step process. The first step involves the catalytic hydrogenation of the pyridine ring of quinoline to yield 5,6,7,8-tetrahydroquinoline. The subsequent step is the selective chlorination of the aromatic ring of the tetrahydroquinoline intermediate at the 8-position.

Synthesis_Workflow Quinoline Quinoline THQ 5,6,7,8-Tetrahydroquinoline Quinoline->THQ Step 1: Hydrogenation FinalProduct 8-Chloro-5,6,7,8- tetrahydroquinoline THQ->FinalProduct Step 2: Chlorination

Caption: Two-step synthesis of this compound.

Step 1: Catalytic Hydrogenation of Quinoline to 5,6,7,8-Tetrahydroquinoline

This protocol describes the reduction of the pyridine ring of quinoline via catalytic hydrogenation to form 5,6,7,8-tetrahydroquinoline. This method utilizes a palladium-based catalyst under hydrogen pressure.

Experimental Protocol

Materials:

  • Quinoline (C₉H₇N)

  • Palladium on carbon (Pd/C, 5 wt%)

  • A suitable solvent (e.g., ethanol or acetic acid)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, dissolve quinoline in a suitable solvent.

  • Add the Pd/C catalyst to the solution. The typical catalyst loading is 1-5 mol% relative to the quinoline.

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-12 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 60-70 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,6,7,8-tetrahydroquinoline.

  • The crude product can be purified by vacuum distillation if necessary.

Quantitative Data
ParameterValueReference
Reactants
Quinoline1.0 eq[1]
Pd/C Catalyst1-5 mol%[1]
Reaction Conditions
SolventEthanol or Acetic Acid[1]
Temperature60-70 °C[1]
Hydrogen Pressure8-12 atm[1]
Reaction TimeUntil H₂ uptake ceases[1]
Yield
5,6,7,8-TetrahydroquinolineUp to 95%[1]

Step 2: Chlorination of 5,6,7,8-Tetrahydroquinoline to this compound

This protocol details the regioselective chlorination of 5,6,7,8-tetrahydroquinoline at the 8-position using methanesulfonyl chloride. This method is adapted from a similar transformation on a substituted tetrahydroquinoline.[2]

Experimental Protocol

Materials:

  • 5,6,7,8-Tetrahydroquinoline (C₉H₁₁N)

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether (or other suitable organic solvent)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place 5,6,7,8-tetrahydroquinoline.

  • Cool the flask in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the cooled 5,6,7,8-tetrahydroquinoline with stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Remove the ice bath and heat the reaction mixture to 80 °C for 3 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Neutralize the solution by adding sodium carbonate until it becomes alkaline.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain this compound.

Quantitative Data
ParameterValueReference
Reactants
5,6,7,8-Tetrahydroquinoline1.0 eq[2]
Methanesulfonyl chloride1.5 - 2.0 eq[2]
Reaction Conditions
Initial Temperature0 °C[2]
Final Temperature80 °C[2]
Reaction Time5 hours[2]
Purification
MethodSilica gel column chromatography[2]
Yield
This compound(Expected) ~60-70%Adapted from[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of 5,6,7,8-tetrahydroquinoline is an electrophilic aromatic substitution (SEAr) reaction. The nitrogen atom in the saturated ring is an activating group, directing the electrophilic attack to the ortho and para positions of the benzene ring. In this case, the 8-position is sterically accessible for substitution. The electrophilic chlorine species is generated in situ from the reaction of methanesulfonyl chloride.

SEAr_Mechanism cluster_reactants Reactants cluster_intermediate Sigma Complex (Arenium Ion) cluster_products Products THQ 5,6,7,8-Tetrahydroquinoline Sigma Resonance-stabilized carbocation THQ->Sigma Attack by π-system Eplus Cl+ (Electrophile) FinalProduct This compound Sigma->FinalProduct Deprotonation Hplus H+

Caption: General mechanism for electrophilic aromatic chlorination.

Characterization Data (Predicted)

The following are predicted spectroscopic data for the final product, this compound, based on the analysis of similar structures.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. Aliphatic protons of the tetrahydro-ring as multiplets in the range of δ 1.5-3.0 ppm. The proton at the 8-position will be absent.
¹³C NMR Aromatic carbons in the range of δ 120-150 ppm. The carbon bearing the chlorine atom (C-8) would be shifted. Aliphatic carbons in the range of δ 20-50 ppm.
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₀ClN, and a characteristic (M+2)⁺ peak due to the ³⁷Cl isotope.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

  • Methanesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline, a valuable heterocyclic motif in medicinal chemistry and drug development. The primary method detailed is the selective catalytic hydrogenation of 8-chloroquinoline, a process that efficiently reduces the pyridine ring while preserving the synthetically useful chloro-substituent on the benzene ring. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The selective reduction of the pyridine portion of the quinoline ring system, without affecting the chlorine atom on the benzene ring, is a significant challenge. Dehalogenation is a common side reaction under standard catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C). This protocol outlines a highly selective method utilizing a nanoporous gold (AuNPore) catalyst with an organosilane and water as a hydrogen source, which has been shown to effectively hydrogenate chloroquinolines without dehalogenation.[1]

Reaction Scheme

The overall reaction for the synthesis of this compound from 8-chloroquinoline is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a method demonstrated to be highly selective for the hydrogenation of chloroquinolines without dehalogenation.[1]

Materials:

  • 8-Chloroquinoline

  • Unsupported nanoporous gold (AuNPore) catalyst

  • Dimethylphenylsilane (PhMe2SiH)

  • Deionized Water (H2O)

  • Toluene (anhydrous)

  • Anisole (internal standard for GC analysis, optional)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the unsupported nanoporous gold (AuNPore) catalyst (2 mol %).

  • Addition of Reactants: To the vial, add anhydrous toluene as the solvent, followed by 8-chloroquinoline (1.0 equivalent). If quantitative analysis by GC is desired, add anisole as an internal standard at this stage.

  • Addition of Hydrogen Source: Add dimethylphenylsilane (PhMe2SiH) (3.0 equivalents) and water (H2O) (3.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Seal the reaction vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture.

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the AuNPore catalyst. The catalyst can be washed with a solvent like ethyl acetate, and the filtrate is collected.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data based on the selective hydrogenation of a similar substrate, 6-chloroquinoline, using the described method.[1]

ParameterValue
Substrate8-Chloroquinoline (anticipated)
CatalystUnsupported Nanoporous Gold (AuNPore)
Catalyst Loading2 mol %
Hydrogen SourcePhMe2SiH / H2O (3 equiv. each)
SolventToluene
Temperature80 °C
Reaction Time24 hours (typical)
Yield High (e.g., >90%)
Selectivity High (no dehalogenation observed)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G node_start node_start node_process node_process node_analysis node_analysis node_end node_end start Start: Assemble Reactants (8-Chloroquinoline, AuNPore, Toluene) add_reagents Add Hydrogen Source (PhMe2SiH and H2O) start->add_reagents reaction Heat and Stir at 80°C under Inert Atmosphere add_reagents->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Cool and Filter to Remove Catalyst monitor->workup Complete purify Concentrate and Purify (Column Chromatography) workup->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Conclusion

The described protocol provides a robust and highly selective method for the synthesis of this compound. The use of a nanoporous gold catalyst with an organosilane and water as the hydrogen source successfully addresses the common issue of dehalogenation, allowing for the efficient production of this important synthetic intermediate. This method should prove valuable for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of C5a Receptor Antagonists Using 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR, CD88), a G protein-coupled receptor.[1][2] Dysregulation of the C5a/C5aR signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making the C5a receptor an attractive therapeutic target. A promising class of C5a receptor antagonists is based on the 5,6,7,8-tetrahydroquinoline scaffold. This document provides detailed application notes and protocols for the synthesis of such antagonists, with a focus on the utilization of 8-Chloro-5,6,7,8-tetrahydroquinoline as a key intermediate.

C5a Receptor Signaling Pathway

The binding of C5a to its receptor, C5aR1, triggers a cascade of intracellular signaling events. This pathway is predominantly mediated through the Gαi family of G proteins, leading to the activation of downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and the Ras-MAPK pathway. These signaling cascades regulate a multitude of cellular functions including cell growth, motility, metabolism, survival, and the production of cytokines. A secondary receptor, C5aR2 (C5L2), is thought to signal preferentially through β-arrestins, activating the transcription factor NF-κB. The interplay between C5aR1 and C5aR2 signaling adds complexity to the biological outcomes of C5a stimulation.[2]

C5a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 binds G_protein Gαi/βγ C5aR1->G_protein activates beta_arrestin β-arrestin C5aR1->beta_arrestin recruits PI3K PI3K G_protein->PI3K activates MAPK_pathway Ras/MAPK Pathway G_protein->MAPK_pathway activates Akt Akt PI3K->Akt activates Cellular_Response Cellular Response (Inflammation, Chemotaxis, Cytokine Release) Akt->Cellular_Response MAPK_pathway->Cellular_Response NFkB NF-κB NFkB->Cellular_Response beta_arrestin->NFkB activates

Caption: C5a Receptor Signaling Pathway.

Synthetic Application of this compound

This compound serves as a versatile starting material for the synthesis of a variety of C5a receptor antagonists. The chloro-substituent at the 8-position provides a reactive handle for the introduction of various amine functionalities through nucleophilic substitution reactions. This allows for the exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of the resulting antagonists.

Experimental Protocols

The following protocols are based on established synthetic routes for the preparation of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a receptor antagonists.

Protocol 1: Synthesis of 2-Aryl-8-chloro-5,6,7,8-tetrahydroquinoline

This protocol describes the synthesis of a key intermediate, a 2-aryl substituted this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent mixture to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow_1 Start 8-Chloro-5,6,7,8- tetrahydroquinoline Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki Arylboronic Arylboronic Acid Arylboronic->Suzuki Intermediate 2-Aryl-8-chloro-5,6,7,8- tetrahydroquinoline Suzuki->Intermediate

Caption: Synthesis of the 2-aryl-8-chloro intermediate.

Protocol 2: Nucleophilic Substitution with an Aniline Derivative

This protocol details the displacement of the chloro group with a substituted aniline to generate the final C5a receptor antagonist.

Materials:

  • 2-Aryl-8-chloro-5,6,7,8-tetrahydroquinoline (from Protocol 1)

  • Substituted aniline (e.g., 2-amino-N-methylbenzamide)

  • Base (e.g., NaH, K₂CO₃, or an organic base like DIPEA)

  • Solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted aniline (1.5 eq) in an anhydrous solvent under an inert atmosphere, add the base (1.5-2.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-Aryl-8-chloro-5,6,7,8-tetrahydroquinoline (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Synthesis_Workflow_2 Intermediate 2-Aryl-8-chloro-5,6,7,8- tetrahydroquinoline Substitution Nucleophilic Substitution (Base, Heat) Intermediate->Substitution Aniline Substituted Aniline Aniline->Substitution Product C5a Receptor Antagonist Substitution->Product

Caption: Final nucleophilic substitution step.

Data Presentation

The following tables summarize representative quantitative data for synthesized C5a receptor antagonists based on the 5,6,7,8-tetrahydroquinoline scaffold.

Table 1: Synthesis Yields

Compound IDSynthetic StepStarting MaterialProductYield (%)
Int-1 Suzuki CouplingThis compound2-(4-Fluorophenyl)-8-chloro-5,6,7,8-tetrahydroquinoline75
C5aRA-1 Nucleophilic SubstitutionInt-12-(4-Fluorophenyl)-8-((2-(methylcarbamoyl)phenyl)amino)-5,6,7,8-tetrahydroquinoline60

Table 2: In Vitro Activity of Tetrahydroquinoline-based C5a Receptor Antagonists

Compound IDC5aR Binding Affinity (IC₅₀, nM)Functional Antagonism (IC₅₀, nM)
C5aRA-1 1525
Reference Cmpd 510

Note: The data presented in these tables are representative and may vary depending on the specific substituents and reaction conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent C5a receptor antagonists. The protocols outlined in this document provide a solid foundation for researchers in the field of drug discovery to develop novel therapeutics targeting the C5a-C5aR axis for the treatment of a wide range of inflammatory diseases. Further optimization of the synthetic routes and exploration of the structure-activity relationships will continue to be crucial in the development of clinically successful C5a receptor antagonists.

References

Application of 8-Chloro-5,6-7,8-tetrahydroquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. The introduction of a halogen atom, such as chlorine, at the 8-position of the tetrahydroquinoline ring can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic character. This, in turn, can influence its pharmacokinetic profile and target interactions, making 8-Chloro-5,6,7,8-tetrahydroquinoline a compound of interest for drug discovery and development.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. It includes detailed protocols for the synthesis and evaluation of its potential biological activities.

Synthesis

A plausible synthetic route to this compound can be adapted from methods used for similar halogenated quinolines. One common approach involves the direct chlorination of the parent 5,6,7,8-tetrahydroquinoline.

Synthesis of this compound THQ 5,6,7,8-Tetrahydroquinoline Product 8-Chloro-5,6,7,8- tetrahydroquinoline THQ->Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., NCS, SO2Cl2) Chlorinating_Agent->Product Solvent Solvent (e.g., CCl4, CH2Cl2) Solvent->Product

Plausible synthesis of this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar halogenated tetrahydroquinolines and quinolines, this compound is a promising candidate for investigation in the following areas:

Anticancer Activity

Numerous quinoline and tetrahydroquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of critical signaling pathways, such as the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth and proliferation.

Hypothesized Mechanism of Action (mTOR Inhibition):

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis represses Compound 8-Chloro-5,6,7,8- tetrahydroquinoline Compound->mTORC1 inhibits

Hypothesized inhibition of the mTOR signaling pathway.

Representative Anticancer Activity Data (from related compounds):

Compound ClassCancer Cell LineIC50 (µM)Reference
Halogenated QuinolineHeLa (Cervical Cancer)5 - 20[1]
Halogenated QuinolinePC-3 (Prostate Cancer)10 - 30[1]
Tetrahydroquinoline DerivativeA549 (Lung Cancer)0.03 - 5[1]
Tetrahydroquinoline DerivativeMCF-7 (Breast Cancer)0.08 - 10[1]
Antimicrobial Activity

Halogenated quinolines have a long history as antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to disrupt cell membrane integrity. This compound could exhibit activity against a range of bacterial and fungal pathogens.

Representative Antimicrobial Activity Data (from related compounds):

Compound ClassMicroorganismMIC (µg/mL)Reference
Halogenated 8-HydroxyquinolineStaphylococcus aureus0.1 - 10[2]
Halogenated 8-HydroxyquinolineEscherichia coli5 - 50[2]
Halogenated 8-HydroxyquinolineCandida albicans1 - 25[2]
Halogenated QuinolineMycobacterium tuberculosis0.1 - 5[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in CCl₄ or CH₂Cl₂ in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in portions at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Protocol 2: MTT Assay for Anticancer Activity

This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or A549).[4][5][6][7]

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours (cell attachment) A->B C Treat cells with various concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[8][9][10][11][12]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound

  • DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Conclusion

While direct experimental data for this compound is limited in publicly available literature, the known biological activities of structurally related halogenated quinolines and tetrahydroquinolines suggest its potential as a valuable scaffold in medicinal chemistry. Its investigation as an anticancer and antimicrobial agent is warranted. The protocols provided herein offer a standardized approach for the synthesis and biological evaluation of this promising compound. Further studies are essential to elucidate its precise mechanisms of action and to establish a comprehensive structure-activity relationship for this class of compounds.

References

Application Notes and Protocols for 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 8-Chloro-5,6,7,8-tetrahydroquinoline as a primary ligand in asymmetric catalysis are not extensively documented in peer-reviewed literature, its structural analogues, particularly chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives, have emerged as a significant class of ligands. These ligands, noted for the rigidity of the tetrahydroquinoline backbone, create a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic transformations.[1] This document focuses on the application of these amino derivatives, providing detailed protocols and data for their use in asymmetric synthesis, a field of critical importance in the development of enantiomerically pure pharmaceuticals.

One of the most successful applications of these ligands is in the asymmetric transfer hydrogenation (ATH) of prochiral imines, particularly 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs).[1][2] The resulting chiral tetrahydroisoquinolines are valuable precursors for a wide range of biologically active alkaloids.[2][3][4][5] Rhodium and iridium complexes of these ligands have shown considerable efficacy in these transformations.[1][2]

Featured Ligands

The primary ligands discussed in these application notes are (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY, and its 2-methyl substituted analogue, (R)-Me-CAMPY. These chiral diamine ligands have been effectively employed in metal complexes for the ATH of various substrates.[2][3][4][5]

Key Applications: Asymmetric Transfer Hydrogenation (ATH) of 1-Aryl-3,4-dihydroisoquinolines

The asymmetric transfer hydrogenation of DHIQs using chiral 8-amino-5,6,7,8-tetrahydroquinoline-based ligands provides a direct route to enantiomerically enriched tetrahydroisoquinolines. The reaction typically employs a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source.[1]

Data Presentation

The following table summarizes the performance of Rhodium catalysts bearing the (R)-CAMPY and (R)-Me-CAMPY ligands in the ATH of various 1-aryl-3,4-dihydroisoquinolines. The addition of La(OTf)₃ as an additive has been shown to be beneficial, enhancing reactivity, especially for more sterically hindered substrates, while maintaining stereoselectivity.[2][6]

EntrySubstrate (DHIQ)CatalystAdditiveConversion (%)ee (%)
11-Phenyl-3,4-dihydroisoquinoline[Rh(Cp)((R)-CAMPY)Cl]Cl->9865
21-Phenyl-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]Cl->9869
31-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-CAMPY)Cl]ClLa(OTf)₃>9858
41-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]ClLa(OTf)₃>9862
51-(4-Chlorophenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-CAMPY)Cl]ClLa(OTf)₃>9860
61-(4-Chlorophenyl)-3,4-dihydroisoquinoline[Rh(Cp)((R)-Me-CAMPY)Cl]ClLa(OTf)₃>9863
71-(2-Methoxyphenyl)-3,4-dihydroisoquinoline[Rh(Cp*)((R)-Me-CAMPY)Cl]ClLa(OTf)₃>9855

Note: Data is compiled from findings where rhodium catalysts proved most effective in terms of both reactivity and enantioselectivity.[2][3]

Experimental Protocols

Protocol 1: Synthesis of (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol outlines a multi-step synthesis of the chiral ligand (R)-CAMPY, starting from the corresponding racemic alcohol.

Step 1: Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol

  • To a solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in i-Pr₂O (500 mL), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.).

  • Stir the mixture at 60 °C for 30 hours.[1]

  • Monitor the reaction progress by HPLC using a chiral column.

  • Upon completion, remove the lipase and molecular sieves by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Separate the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.[1][2]

Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

  • Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (10 mL).

  • Add K₂CO₃ (4 eq.) and stir the mixture for 2 hours at room temperature.[2]

  • Remove the methanol under vacuum.

  • Treat the residue with water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[2]

Step 3: Azidation of (R)-5,6,7,8-tetrahydroquinolin-8-ol

  • To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ (10 mL) at 0 °C, add DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.).[1][2]

  • Stir the mixture at room temperature for 30 minutes.

  • Add DMSO (10 mL) and continue stirring for 6 hours.[1]

  • Quench the reaction with water and extract with a mixture of ethyl acetate and hexane.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain (R)-8-azido-5,6,7,8-tetrahydroquinoline.[1]

Step 4: Reduction of (R)-8-azido-5,6,7,8-tetrahydroquinoline to (R)-CAMPY

  • To a solution of (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in a mixture of THF and water, add PPh₃ (1.2 eq.).[1]

  • Stir the mixture at room temperature overnight.

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase and concentrate under vacuum to obtain the final ligand, (R)-CAMPY.[1]

Protocol 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines
  • In a vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in water (1 mL).[1]

  • Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.[1]

  • If required, add La(OTf)₃ (10 mol%).

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.[1]

  • After completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

  • Determine the conversion and enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow: Synthesis of (R)-CAMPY

G cluster_0 Step 1: Kinetic Resolution cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Azidation cluster_3 Step 4: Reduction racemic_alcohol (±)-5,6,7,8-tetrahydroquinolin-8-ol lipase Lipase + Vinyl Acetate racemic_alcohol->lipase resolved_products (S)-alcohol + (R)-acetate lipase->resolved_products 60 °C, 30h r_acetate (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline resolved_products->r_acetate k2co3 K₂CO₃, MeOH r_acetate->k2co3 r_alcohol (R)-5,6,7,8-tetrahydroquinolin-8-ol k2co3->r_alcohol RT, 2h r_alcohol_azide (R)-5,6,7,8-tetrahydroquinolin-8-ol r_alcohol->r_alcohol_azide reagents_azide MsCl, DMAP, NaN₃ r_alcohol_azide->reagents_azide r_azide (R)-8-azido-5,6,7,8-tetrahydroquinoline reagents_azide->r_azide RT, 6h r_azide_red (R)-8-azido-5,6,7,8-tetrahydroquinoline r_azide->r_azide_red pph3 PPh₃, THF/H₂O r_azide_red->pph3 r_campy (R)-CAMPY pph3->r_campy RT, overnight G catalyst [Rh(Cp*)((R)-CAMPY)Cl]Cl active_hydride Rh-H Species catalyst->active_hydride HCOOH/Et₃N substrate_complex Substrate-Catalyst Complex active_hydride->substrate_complex Substrate (DHIQ) product_complex Product-Catalyst Complex substrate_complex->product_complex Hydride Transfer product_complex->catalyst Product Release

References

Application Notes and Protocols for the Preparation of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are crucial building blocks in medicinal chemistry and asymmetric catalysis. The protocols focus on the widely employed method of enzymatic kinetic resolution followed by chemical transformation, a robust route to obtaining enantiomerically enriched products.

Introduction

Chiral 8-amino-5,6,7,8-tetrahydroquinolines are privileged structural motifs found in numerous biologically active compounds and serve as valuable chiral ligands in asymmetric synthesis.[1][2] Their rigid bicyclic framework and the presence of a chiral center make them particularly effective in inducing stereoselectivity in metal-catalyzed reactions.[3][4] The development of efficient and scalable methods for their preparation is therefore of significant interest to the pharmaceutical and chemical industries.

One of the most successful strategies for accessing these chiral amines is through the enzymatic kinetic resolution of a racemic precursor, (±)-5,6,7,8-tetrahydroquinolin-8-ol. This approach leverages the high stereoselectivity of enzymes to separate the enantiomers, providing a reliable pathway to both (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline. These chiral diamines, particularly the ligand known as CAMPY, have been successfully employed in asymmetric transfer hydrogenation (ATH) reactions.[3][4][5]

Experimental Protocols

The following protocols detail the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline, adapted from established literature procedures.[1][3]

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol describes the separation of the enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol using a lipase-catalyzed acylation.

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase from Candida antarctica (immobilized on acrylic resin)

  • 4Å Molecular sieves

  • Diisopropyl ether (i-Pr₂O)

  • Ethyl acetate

  • Hexane

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Celite®

Procedure:

  • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in i-Pr₂O, add vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight).

  • Stir the mixture at 60 °C for 30 hours. Monitor the reaction progress by HPLC using a chiral column (e.g., Daicel AD-RH).

  • Upon completion, filter the mixture through a pad of Celite® to remove the lipase and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • To obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol, dissolve the collected (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) in methanol and add potassium carbonate (4 equivalents).

  • Stir the mixture at room temperature until deacetylation is complete (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired (R)-enantiomer.

Protocol 2: Synthesis of (R)-8-Azido-5,6,7,8-tetrahydroquinoline

This protocol outlines the conversion of the chiral alcohol to an azide, a key intermediate for the amine synthesis.

Materials:

  • (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Dichloromethane (CH₂Cl₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in CH₂Cl₂ at 0 °C.

  • Add DMAP (6 equivalents), MsCl (4 equivalents), and NaN₃ (50 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add DMSO and continue stirring for an additional 6 hours.

  • Quench the reaction with water and extract the product with a mixture of ethyl acetate and hexane.

  • Wash the organic phase with water and brine, then dry over Na₂SO₄.

  • Concentrate the organic phase and purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent to afford the corresponding 8-azido-5,6,7,8-tetrahydroquinoline. A typical yield for this step is around 89%.[3]

Protocol 3: Reduction of the Azide to (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol details the final step to obtain the chiral amine.

Materials:

  • (R)- or (S)-8-Azido-5,6,7,8-tetrahydroquinoline

  • Methanol (MeOH)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 8-azido-5,6,7,8-tetrahydroquinoline in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the chiral 8-amino-5,6,7,8-tetrahydroquinoline.

Data Presentation

The chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, such as (R)-CAMPY, are effective ligands in rhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. The following table summarizes representative catalytic performance data.

SubstrateCatalystAdditiveConversion (%)ee (%)
1-Phenyl-3,4-dihydroisoquinoline[RhCpCl((R)-CAMPY)]ClNone>9969
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[RhCpCl((R)-CAMPY)]ClNone>9965
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline[RhCpCl((R)-CAMPY)]ClNone>9968
1-(2-Naphthyl)-3,4-dihydroisoquinoline[RhCpCl((R)-CAMPY)]ClLa(OTf)₃>9955

Data sourced from Facchetti et al., Molecules, 2023.[3][4][5] Note that the addition of a Lewis acid like La(OTf)₃ can enhance the conversion for more sterically hindered substrates.[3][6]

Mandatory Visualizations

Experimental Workflow

The overall workflow for the preparation of chiral 8-amino-5,6,7,8-tetrahydroquinoline via enzymatic resolution is depicted below.

G cluster_0 Preparation of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline racemate (±)-5,6,7,8-Tetrahydroquinolin-8-ol resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemate->resolution enantiomers (S)-Alcohol & (R)-Acetate resolution->enantiomers deacetylation Deacetylation (K2CO3, MeOH) enantiomers->deacetylation r_alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol deacetylation->r_alcohol azidation Mesylation & Azidation (MsCl, NaN3) r_alcohol->azidation azide (R)-8-Azido-5,6,7,8-tetrahydroquinoline azidation->azide reduction Reduction (H2, Pd/C) azide->reduction product (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) reduction->product

Caption: Workflow for the synthesis of (R)-CAMPY.

Asymmetric Catalysis Application

The following diagram illustrates the application of the synthesized chiral ligand in an asymmetric transfer hydrogenation reaction.

G cluster_1 Asymmetric Transfer Hydrogenation (ATH) ligand Chiral Ligand ((R)-CAMPY) catalyst Active Chiral Catalyst ligand->catalyst metal Metal Precursor ([RhCp*Cl2]2) metal->catalyst reaction ATH Reaction catalyst->reaction substrate Prochiral Substrate (e.g., Dihydroisoquinoline) substrate->reaction h_source Hydrogen Source (HCOOH/Et3N) h_source->reaction product Chiral Product (e.g., Tetrahydroisoquinoline) reaction->product

Caption: Application in Asymmetric Catalysis.

References

Application Notes and Protocols: 8-Chloro-5,6,7,8-tetrahydroquinoline as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-Chloro-5,6,7,8-tetrahydroquinoline as a key building block in the synthesis of a variety of novel heterocyclic compounds. The strategic placement of the chloro group at the 8-position of the tetrahydroquinoline scaffold allows for diverse functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, opening avenues for the construction of fused heterocyclic systems with potential pharmacological applications.

Introduction to the Synthetic Utility of this compound

This compound is a valuable starting material in medicinal chemistry and drug discovery. The tetrahydroquinoline core is a prevalent motif in numerous biologically active natural products and synthetic drugs. The presence of a reactive chloro group on this scaffold provides a handle for the introduction of various substituents, enabling the exploration of chemical space and the development of new molecular entities. This document outlines key synthetic transformations of this compound and provides detailed protocols for the synthesis of important intermediates and novel heterocyclic structures.

Key Synthetic Applications and Methodologies

The reactivity of the C8-chloro group allows for two primary classes of synthetic transformations:

  • Nucleophilic Aromatic Substitution (SNA_r): The chloro substituent can be displaced by various nucleophiles, such as amines, to introduce new functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: This modern synthetic methodology enables the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of substituted tetrahydroquinolines.

These initial products can then undergo subsequent intramolecular cyclization to generate novel fused heterocyclic systems.

Experimental Protocols

Synthesis of 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives via Nucleophilic Substitution

The introduction of an amino group at the 8-position is a crucial first step for the synthesis of many nitrogen-containing heterocycles. This can be achieved through direct amination with ammonia or primary/secondary amines.

Protocol 1: Synthesis of 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline

This protocol is adapted from a patented procedure and demonstrates the direct displacement of the chloro group by ammonia.

Reaction Scheme:

G start 8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline product 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline start->product Heat, Pressure reagent + NH3 (in Methanol)

Caption: Synthesis of 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline.

Materials:

  • 8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline

  • Methanol saturated with ammonia

  • Anhydrous ether

  • Stainless steel bomb or high-pressure reactor

Procedure:

  • Dissolve 8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline (17 g) in methanol saturated with ammonia (400 ml).

  • Transfer the solution to a stainless steel bomb.

  • Heat the sealed reactor at 80°C for 24 hours.

  • After cooling, carefully vent the reactor and remove the solvent in vacuo.

  • Triturate the residual oil with anhydrous ether (3 x 50 ml) and discard the ether washes.

  • The resulting product is 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline.

Quantitative Data Summary:

Starting MaterialReagentProductYield
8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline (17 g)Methanol saturated with ammonia8-Amino-3-methyl-5,6,7,8-tetrahydroquinolineN/A

Yield not specified in the source document.

Synthesis of N-Aryl-5,6,7,8-tetrahydroquinolin-8-amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of a wide variety of amines with aryl halides, including this compound.

Logical Workflow for Buchwald-Hartwig Amination:

G sub 8-Chloro-5,6,7,8- tetrahydroquinoline + Amine reac Reaction Setup (Inert Atmosphere) sub->reac cat Palladium Precatalyst + Ligand cat->reac base Base (e.g., NaOtBu, K3PO4) base->reac sol Solvent (e.g., Toluene, Dioxane) sol->reac heat Heating (Reflux) reac->heat work Workup and Purification (Extraction, Chromatography) heat->work prod N-Substituted-8-amino- 5,6,7,8-tetrahydroquinoline work->prod

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for the Palladium-Catalyzed Amination of this compound

This generalized protocol is based on established methods for the amination of chloroquinolines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (Palladium precatalyst, 2 mol%)

  • XPhos (Ligand, 4 mol%)

  • NaOtBu (Base, 1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound and the desired amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110°C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data (Illustrative):

Aryl HalideAmineCatalyst SystemYield Range
This compoundVarious primary/secondary aminesPd₂(dba)₃ / XPhos60-95%
Synthesis of Fused Heterocycles: Pyrazolo[3,4-h]quinolines

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold can be further elaborated to construct fused heterocyclic systems. For example, a pyrazole ring can be fused to the tetrahydroquinoline core.

Protocol 3: Synthesis of a Tetrahydropyrazolo[3,4-h]quinoline Derivative (Hypothetical)

This protocol outlines a potential synthetic route based on known methodologies for constructing pyrazole rings from amino-heterocycles.

Synthetic Pathway:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 8-Amino-5,6,7,8- tetrahydroquinoline B Diazonium Salt Intermediate A->B + NaNO2, HCl C Hydrazine Intermediate B->C + SnCl2 E Tetrahydropyrazolo[3,4-h]quinoline C->E D β-Ketoester D->E Condensation

Caption: Hypothetical synthesis of a tetrahydropyrazolo[3,4-h]quinoline.

Procedure (Conceptual):

  • Diazotization: The 8-amino-5,6,7,8-tetrahydroquinoline is treated with sodium nitrite in an acidic medium (e.g., HCl) at low temperature to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced, for example with tin(II) chloride, to yield the 8-hydrazino-5,6,7,8-tetrahydroquinoline intermediate.

  • Cyclization: The hydrazine intermediate is condensed with a suitable 1,3-dicarbonyl compound (e.g., a β-ketoester) in a suitable solvent (e.g., ethanol or acetic acid) with heating to afford the fused pyrazolo[3,4-h]quinoline derivative.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds. The protocols and application notes provided herein demonstrate its utility in accessing a range of substituted tetrahydroquinolines and fused heterocyclic systems. These methodologies are of significant interest to researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the creation of new chemical entities with potential therapeutic applications. Further exploration of the reactivity of this scaffold is encouraged to expand the library of accessible novel heterocycles.

Application Notes and Protocols for Reactions Involving 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 8-Chloro-5,6,7,8-tetrahydroquinoline, a versatile building block in medicinal chemistry and materials science. The following sections detail its synthesis and subsequent functionalization through various palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Synthesis of this compound Derivatives

A common precursor for reactions at the 8-position is an 8-hydroxy-5,6,7,8-tetrahydroquinoline derivative, which can be converted to the corresponding 8-chloro compound. A representative synthesis is the preparation of 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride.

Protocol 1: Synthesis of 8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline Hydrochloride [1]

This protocol describes the conversion of an 8-hydroxy-tetrahydroquinoline derivative to the 8-chloro analogue using thionyl chloride.

Experimental Procedure:

  • To 33 g of thionyl chloride, add 15 g of 3-methyl-5,6,7,8-tetrahydroquinolin-8-ol portionwise at 0°C.

  • Stir the mixture at 0°C for 1 hour.

  • Heat the reaction mixture at reflux for an additional 2 hours.

  • Remove the excess thionyl chloride in vacuo.

  • Add 15 ml of ethanol to the residual oil and heat at reflux for 1 hour to remove any remaining thionyl chloride.

  • The resulting precipitate is recrystallized from ethanol-ether to yield 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride.

CompoundStarting MaterialReagentSolventYieldMelting Point
8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride3-Methyl-5,6,7,8-tetrahydroquinolin-8-olThionyl ChlorideEthanol-ether17.4 g177°C

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 8-position. These reactions are fundamental in the synthesis of diverse derivatives with potential biological activities.

C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives from this compound and a primary or secondary amine. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmacologically active compounds.

General Experimental Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Oven-dried Schlenk tube under inert atmosphere (Ar or N2) Reagents Add this compound, Amine, Palladium Catalyst, Ligand, and Base Start->Reagents Solvent Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) Reagents->Solvent Heating Heat the reaction mixture (e.g., 80-120 °C) Solvent->Heating Monitoring Monitor reaction progress by TLC or GC-MS Heating->Monitoring Cooling Cool the reaction to room temperature Monitoring->Cooling Filtration Filter through Celite to remove catalyst Cooling->Filtration Extraction Aqueous work-up and extraction with an organic solvent Filtration->Extraction Purification Purify by column chromatography Extraction->Purification Product 8-Amino-5,6,7,8-tetrahydroquinoline derivative Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general guideline for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Experimental Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Add the base (1.5-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst System (Catalyst/Ligand)BaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / XPhosNaOtBuToluene100-11070-95
Pd₂(dba)₃ / SPhosK₂CO₃Dioxane90-10065-90
Pd(OAc)₂ / RuPhosCs₂CO₃Toluene100-11075-98
C-C Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound, typically a boronic acid or ester. It is widely used to synthesize 8-aryl or 8-vinyl derivatives.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl- or vinylboronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the boronic acid (1.1-1.5 equiv) in the chosen solvent system.

  • Add the palladium catalyst (1-5 mol%) and the base (2.0-3.0 equiv).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

CatalystBaseSolvent SystemTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Toluene/Water9070-90
PdCl₂(dppf)Cs₂CO₃Dioxane/Water10075-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water10080-98

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 8-alkynyl derivatives.

Protocol 4: General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Experimental Procedure:

  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in the anhydrous solvent, add the palladium catalyst (1-5 mol%) and the copper(I) salt (2-10 mol%).

  • Add the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the ammonium salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst System (Pd/Cu)BaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄ / CuITriethylamineTHF25-5060-85
PdCl₂(PPh₃)₂ / CuIDiisopropylamineDMF25-6065-90

Nucleophilic Substitution

The chlorine atom at the 8-position can also be displaced by strong nucleophiles. A key example is the synthesis of 8-amino derivatives, which are valuable intermediates for further functionalization.

Protocol 5: Synthesis of 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline [1]

This protocol details the conversion of an 8-chloro-tetrahydroquinoline to an 8-amino derivative.

Experimental Procedure:

  • A mixture of 17 g of 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride and 170 ml of a 25% aqueous ammonia solution is heated in an autoclave at 150°C for 8 hours.

  • After cooling, the reaction mixture is extracted with ether.

  • The ethereal extracts are dried and the solvent is evaporated to give the crude product.

  • Distillation of the crude product yields 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline.

Starting MaterialReagentTemperature (°C)Time (h)Product
8-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride25% aq. NH₃15088-Amino-3-methyl-5,6,7,8-tetrahydroquinoline

Biological Signaling Pathways

Derivatives of 5,6,7,8-tetrahydroquinoline have been investigated for their potential as therapeutic agents, for instance, as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer.[2] Tetrahydroisoquinoline-based compounds, structurally related to tetrahydroquinolines, have also been shown to induce apoptosis through the activation of MAPK (mitogen-activated protein kinase) signaling pathways, specifically involving ERK1/2 and p38.[3]

G cluster_mTOR mTOR Signaling Pathway cluster_MAPK MAPK Signaling Pathway THQ Tetrahydroquinoline Derivative mTOR mTOR THQ->mTOR Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibition THIQ Tetrahydroisoquinoline Derivative ERK ERK1/2 THIQ->ERK Activation p38 p38-MAPK THIQ->p38 Activation Casp9 Caspase-9 ERK->Casp9 p38->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling pathways modulated by tetrahydroquinoline derivatives.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 8-Amino-5,6,7,8-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 8-amino-5,6,7,8-tetrahydroquinoline. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols cover N-acylation, N-sulfonylation, and N-alkylation (reductive amination), furnishing amides, sulfonamides, and secondary amines, respectively.

N-Acylation of 8-Amino-5,6,7,8-tetrahydroquinoline

N-acylation is a fundamental transformation that introduces an acyl group to the primary amine, forming a stable amide linkage. This reaction is widely used to synthesize a diverse range of compounds with varied biological activities. The following protocol describes a general procedure for the N-acylation of 8-amino-5,6,7,8-tetrahydroquinoline using an acyl chloride in the presence of a base.

Experimental Protocol: N-Acylation

Materials:

  • 8-amino-5,6,7,8-tetrahydroquinoline

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-amino-5,6,7,8-tetrahydroquinoline (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acyl-8-amino-5,6,7,8-tetrahydroquinoline.[1][2]

Quantitative Data: N-Acylation
DerivativeReagentsSolventBaseYield (%)Reference
8-(Benzoylamino)-5,6,7,8-tetrahydroquinolineBenzoyl chlorideDCMTEA>90 (expected)Adapted from general procedures
8-(Acetylamino)-5,6,7,8-tetrahydroquinolineAcetyl chlorideTHFPyridine>90 (expected)Adapted from general procedures

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 8-amino-5,6,7,8- tetrahydroquinoline in DCM add_base Add Triethylamine and cool to 0°C start->add_base add_acyl Add Acyl Chloride dropwise add_base->add_acyl stir Stir at room temperature (2-12h) add_acyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Wash, dry, concentrate, and purify by chromatography extract->purify end end purify->end Isolated Product

N-Sulfonylation of 8-Amino-5,6,7,8-tetrahydroquinoline

N-sulfonylation introduces a sulfonyl group to the primary amine, forming a sulfonamide. Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities. The following protocol outlines a general method for the synthesis of N-sulfonyl-8-amino-5,6,7,8-tetrahydroquinolines.

Experimental Protocol: N-Sulfonylation

Materials:

  • 8-amino-5,6,7,8-tetrahydroquinoline

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of an inert solvent (DCM, THF) and a base (triethylamine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 8-amino-5,6,7,8-tetrahydroquinoline (1.0 eq.) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.05 eq.) to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with 1 M HCl to neutralize excess pyridine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired N-sulfonyl-8-amino-5,6,7,8-tetrahydroquinoline.

Quantitative Data: N-Sulfonylation
DerivativeReagentsSolventBaseYield (%)Reference
8-(Phenylsulfonylamino)-5,6,7,8-tetrahydroquinolineBenzenesulfonyl chloridePyridinePyridine80-95 (expected)Adapted from general procedures[3]
8-(p-Tolylsulfonylamino)-5,6,7,8-tetrahydroquinolinep-Toluenesulfonyl chlorideDCMTEA80-95 (expected)Adapted from general procedures[3]

N_Sulfonylation_Pathway 8-Amino-5,6,7,8-tetrahydroquinoline 8-Amino-5,6,7,8-tetrahydroquinoline N-Sulfonyl-8-amino-5,6,7,8-tetrahydroquinoline N-Sulfonyl-8-amino-5,6,7,8-tetrahydroquinoline 8-Amino-5,6,7,8-tetrahydroquinoline->N-Sulfonyl-8-amino-5,6,7,8-tetrahydroquinoline + R-SO₂Cl Pyridine, 0°C to RT

N-Alkylation of 8-Amino-5,6,7,8-tetrahydroquinoline via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and has a broad substrate scope.[4][5]

Experimental Protocol: Reductive Amination

Materials:

  • 8-amino-5,6,7,8-tetrahydroquinoline

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 8-amino-5,6,7,8-tetrahydroquinoline (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in DCM or MeOH.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Reaction Completion: Continue stirring at room temperature until the reaction is complete (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkyl-8-amino-5,6,7,8-tetrahydroquinoline.[4][6]

Quantitative Data: Reductive Amination
DerivativeReagentsReducing AgentSolventYield (%)Reference
N-Benzyl-8-amino-5,6,7,8-tetrahydroquinolineBenzaldehydeNaBH(OAc)₃DCM85-95 (expected)Adapted from general procedures[7]
N-Isopropyl-8-amino-5,6,7,8-tetrahydroquinolineAcetoneNaBH₃CNMeOH80-90 (expected)Adapted from general procedures[6]

Reductive_Amination_Logic start Start with 8-Amino-5,6,7,8-tetrahydroquinoline imine_formation Imine Formation (in situ) start->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction product N-Alkyl-8-amino-5,6,7,8- tetrahydroquinoline reduction->product

References

Application Notes and Protocols for the Scale-Up Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-5,6,7,8-tetrahydroquinoline is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, partially saturated bicyclic structure serves as a key scaffold in the synthesis of a variety of biologically active compounds. The development of a robust and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for research and manufacturing purposes. These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on catalytic hydrogenation of 8-chloroquinoline. The provided methodologies and data are intended to serve as a comprehensive guide for process development and optimization.

I. Overview of Synthetic Strategy

The most direct and industrially viable method for the large-scale synthesis of 5,6,7,8-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.[1][2] This approach offers high atom economy and avoids the multi-step procedures often associated with other synthetic strategies like the Hantzsch-type reactions or Povarov reactions.[3]

The proposed synthesis involves the selective reduction of the pyridine ring of 8-chloroquinoline using a palladium-based catalyst under a hydrogen atmosphere. A key challenge in this synthesis is to achieve complete hydrogenation of the N-heterocyclic ring without significant dehalogenation (removal of the chlorine atom). This can be managed by careful selection of the catalyst and optimization of reaction conditions such as temperature, pressure, and reaction time.[2]

A logical workflow for this process is outlined below.

cluster_prep Preparation Stage cluster_reaction Synthesis Stage cluster_workup Purification Stage A Starting Material Procurement (8-Chloroquinoline) B Catalyst Selection & Preparation (e.g., Pd/C) A->B C Solvent Selection (e.g., Ethanol, THF) B->C D Reactor Charging (Substrate, Solvent, Catalyst) C->D Proceed to Synthesis E Catalytic Hydrogenation (Controlled T, P, Time) D->E F Reaction Monitoring (e.g., HPLC, TLC, H2 uptake) E->F G Catalyst Filtration F->G Upon Completion H Solvent Removal (Rotary Evaporation) G->H I Crude Product Isolation H->I J Final Purification (e.g., Distillation, Crystallization) I->J K 8-Chloro-5,6,7,8- tetrahydroquinoline J->K Final Product

Figure 1: General workflow for the scale-up synthesis of this compound.

II. Experimental Protocol: Catalytic Hydrogenation

This protocol details the catalytic hydrogenation of 8-chloroquinoline to produce this compound. The procedure is adapted from established methods for quinoline hydrogenation and should be optimized for specific equipment and scale.[2]

Materials and Equipment:

  • 8-Chloroquinoline (Substrate)

  • Palladium on Carbon (Pd/C, 5-10 wt.%)

  • Ethanol (EtOH) or Tetrahydrofuran (THF), reaction grade

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and pressure gauge

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel with Celite® or equivalent filter aid)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Inerting: Purge the reactor vessel thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Charging the Reactor:

    • Under the inert atmosphere, carefully charge the reactor with 8-chloroquinoline (1.0 eq).

    • Add the solvent (e.g., Ethanol, approx. 5-10 mL per gram of substrate).

    • Carefully add the Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

  • Sealing and Purging: Seal the reactor. Pressurize with inert gas and vent (repeat 3-5 times) to ensure an oxygen-free environment. Then, perform the same purge cycle with hydrogen gas.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-12 atm).[2]

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-80°C).[2]

    • Monitor the reaction by observing the drop in hydrogen pressure, which indicates consumption. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by analyzing a small, carefully vented sample via HPLC or TLC.

  • Reaction Work-up:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas and purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with additional solvent if necessary.

  • Catalyst Removal:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration and handle with care.

    • Wash the filter cake with a small amount of fresh solvent to recover any residual product.

  • Product Isolation and Purification:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[2]

III. Data Presentation: Reaction Parameter Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes typical parameters and outcomes from related hydrogenations, providing a basis for optimization.[2] The primary goal is to maximize the yield of the desired product while minimizing the formation of dechlorinated byproducts.

Table 1: Example Parameters for Optimization of Catalytic Hydrogenation

ParameterRange / TypeRationale / Expected Outcome
Catalyst Pd/C (5-10 wt.%)Palladium is effective for aromatic ring hydrogenation. Lower loading may reduce dehalogenation.
Catalyst Loading 1 - 5 mol% (Pd)Balances reaction rate with cost and potential for side reactions. Higher loading may increase dehalogenation.
Solvent Ethanol, THF, Acetic AcidSolvent choice can influence catalyst activity and substrate solubility.
Temperature 20 - 110 °CHigher temperatures increase reaction rate but may also promote dehalogenation. A range of 60-70°C is often optimal.[2]
H₂ Pressure 8 - 12 atmHigher pressure increases the rate of hydrogenation. Optimal pressure provides efficient reaction without requiring highly specialized equipment.[2]
Reaction Time 2 - 24 hoursMonitored by H₂ uptake or chromatography until starting material is consumed.
Yield 70 - 95%Highly dependent on the optimization of all other parameters to minimize side reactions.

IV. Visualization of Parameter Interdependencies

Optimizing a scale-up synthesis requires understanding the interplay between different reaction parameters. The following diagram illustrates these critical relationships.

Temp Temperature Rate Reaction Rate Temp->Rate Increases Purity Product Purity (vs. Dehalogenation) Temp->Purity Decreases (if too high) Pressure H₂ Pressure Pressure->Rate Increases Cat Catalyst Activity & Loading Cat->Rate Increases Cat->Purity Decreases (if too active/high loading) Yield Product Yield Rate->Yield Positively Correlates (to a point)

Figure 2: Interrelationship of key parameters in the catalytic hydrogenation of 8-chloroquinoline.

Safety Considerations:

  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a certified and properly maintained reactor behind a protective safety shield. Personnel must be fully trained in high-pressure equipment operation.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction area is well-ventilated and free of ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon can ignite spontaneously in air when dry. Always handle the catalyst in an inert atmosphere or as a wet slurry. Quench spent catalyst carefully before disposal according to safety guidelines.

  • Chemical Hazards: 8-Chloroquinoline and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 8-Chloro-5,6,7,8-tetrahydroquinoline. The most reliable synthetic pathway involves a two-step process: the Skraup synthesis of 8-chloroquinoline, followed by the selective catalytic hydrogenation of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: A robust two-step synthesis is generally employed. The first step is the preparation of the 8-chloroquinoline intermediate via the Skraup reaction, using 2-chloroaniline as the starting material. The second step involves the selective catalytic hydrogenation of the pyridine ring of 8-chloroquinoline to yield the final product. Direct chlorination of 5,6,7,8-tetrahydroquinoline is generally not preferred due to poor regioselectivity and the potential for multiple chlorinated byproducts.

Q2: My yield for the Skraup synthesis of 8-chloroquinoline is very low with significant tar formation. How can I improve this?

A2: The Skraup synthesis is notoriously exothermic and prone to polymerization, leading to tar formation.[1] To mitigate this and improve yield:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is critical to moderate the reaction's vigor.[1][2]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[1]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source, as the reaction's own exotherm should sustain it for a period.[2]

  • Optimize Temperature: Avoid excessively high temperatures, which promote charring.[1]

Q3: During the catalytic hydrogenation of 8-chloroquinoline, I'm observing dehalogenation (loss of the chlorine atom). How can I prevent this side reaction?

A3: Dehalogenation is a common side reaction during the catalytic hydrogenation of aryl halides.[3][4] To favor the reduction of the pyridine ring while preserving the C-Cl bond:

  • Catalyst Choice: Gold-based catalysts (e.g., Au/TiO₂) have shown excellent chemoselectivity for the hydrogenation of the heterocyclic ring in haloquinolines without causing dehalogenation.[5][6] While palladium and platinum catalysts are active, they are more prone to causing dehalogenation.[5][7]

  • Reaction Conditions: Use milder conditions (lower temperature and pressure) where possible. Supported cobalt catalysts have also been used for hydrogenating quinolines and may offer better selectivity for chloro-substituted substrates compared to palladium.[7][8]

  • Solvent and Additives: The choice of solvent can influence selectivity. In some cases, the addition of a base can suppress hydrodechlorination, although this is substrate-dependent.[9]

Q4: What are the best methods for purifying the final this compound product?

A4: Purification typically involves a combination of techniques:

  • Extraction: After neutralizing the reaction mixture, the crude product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from starting materials and any non-polar byproducts. A gradient of ethyl acetate in hexane is a common eluent system.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Step 1: Skraup Synthesis is Too Violent / Runaway Reaction Uncontrolled exothermic reaction.[2]1. Moderator: Ensure ferrous sulfate (FeSO₄) is added before the acid.[1] 2. Slow Acid Addition: Add H₂SO₄ slowly with vigorous stirring and external cooling (ice bath).[1] 3. Gradual Heating: Heat gently to initiate, then remove the heat source. Re-apply heat only after the initial exotherm subsides.[2]
Step 1: Low Yield / High Tar Formation in Skraup Synthesis Incomplete reaction or polymerization due to harsh conditions.[1]1. Reaction Time: Ensure a sufficient reflux period (e.g., 3 hours) after the initial vigorous phase.[2] 2. Temperature Control: Avoid overheating. 3. Work-up: For tarry mixtures, steam distillation of the basified reaction mixture is an effective way to isolate the volatile quinoline product.[2]
Step 2: Incomplete or No Hydrogenation Inactive catalyst or insufficient reaction conditions.1. Catalyst Activity: Use a fresh, active catalyst. Ensure the catalyst was not poisoned. 2. Hydrogen Pressure: Ensure the system is properly sealed and maintains the target H₂ pressure. 3. Temperature/Time: Increase the reaction temperature or time. Cobalt-catalyzed hydrogenations may require temperatures between 70-130 °C.[7][8]
Step 2: Dechlorination Side Product Observed Over-reduction due to a non-selective catalyst or harsh conditions.[9]1. Change Catalyst: Switch from Pd/C or Pt/C to a more selective catalyst like Au/TiO₂.[5] 2. Milder Conditions: Reduce H₂ pressure and/or reaction temperature. 3. Monitor Reaction: Follow the reaction progress by TLC or GC-MS to stop it once the starting material is consumed, preventing further reduction.
Final Product is Impure After Work-up Presence of unreacted starting material or side products.1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography for better separation. 2. Acid Wash: To remove any remaining basic starting material (8-chloroquinoline), wash the organic layer with dilute acid (e.g., 1M HCl) before final drying and concentration. 3. Recrystallization/Distillation: Consider recrystallization (if solid) or vacuum distillation for final polishing.

Experimental Protocols

Protocol 1: Synthesis of 8-Chloroquinoline via Modified Skraup Reaction

This protocol is adapted from the classical Skraup synthesis, optimized for safety and yield.[1][2]

Materials:

  • 2-Chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (as oxidizing agent and solvent)

  • Sodium Hydroxide (for work-up)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add 2-chloroaniline, glycerol, and ferrous sulfate heptahydrate.

  • Begin stirring the mixture and start cooling the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid through the dropping funnel, maintaining the internal temperature below 120 °C.

  • After the acid addition is complete, add nitrobenzene.

  • Gently heat the mixture. Once the reaction initiates (indicated by boiling), immediately remove the heat source. The exothermic reaction should sustain reflux.

  • If the reaction becomes too vigorous, use the ice bath to moderate it.

  • After the initial exothermic phase subsides, heat the mixture to a gentle reflux for 3-4 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature. Carefully pour it onto crushed ice.

  • Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with cooling.

  • Isolate the crude 8-chloroquinoline by steam distillation.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Protocol 2: Selective Catalytic Hydrogenation of 8-Chloroquinoline

This protocol prioritizes the selective reduction of the pyridine ring while minimizing dehalogenation, based on findings with gold catalysts.[5]

Materials:

  • 8-Chloroquinoline

  • Supported Gold Catalyst (e.g., Au/HSA-TiO₂)

  • Solvent (e.g., Methanol or 1,4-Dioxane)

  • Hydrogen Gas (H₂)

Procedure:

  • Add the 8-chloroquinoline and the Au/HSA-TiO₂ catalyst (e.g., 1-2 mol%) to a high-pressure autoclave reactor.

  • Add the solvent (e.g., methanol).

  • Seal the reactor, purge it several times with nitrogen, and then with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-30 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete (typically 2-4 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

Table 1: Catalyst Performance in Hydrogenation of 6-Chloroquinoline (Data adapted from a study on 6-chloroquinoline, which serves as a model for predicting selectivity in the hydrogenation of 8-chloroquinoline)[5]

CatalystTemp (°C)Time (h)Conversion (%)Selectivity to Chloro-THQ (%)
Au/HSA-TiO₂801.5100>99
Au/HSA-TiO₂603.0100>99
Pd/C803.0100Lower (significant dehalogenation)
Pt/C803.0100Lower (significant dehalogenation)
Ru/Al₂O₃803.0100Lower (significant dehalogenation)

THQ: Tetrahydroquinoline. This data highlights the superior selectivity of the gold catalyst in preventing dehalogenation.

Visualizations

Synthesis_Pathway start_material 2-Chloroaniline + Glycerol reagent1 H₂SO₄, FeSO₄ (Skraup Reaction) start_material->reagent1 intermediate 8-Chloroquinoline reagent2 H₂, Catalyst (e.g., Au/TiO₂) intermediate->reagent2 final_product 8-Chloro-5,6,7,8- tetrahydroquinoline reagent1->intermediate reagent2->final_product

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Hydrogenation cluster_purification Purification A Combine Reactants (2-Chloroaniline, Glycerol, FeSO₄) B Slowly Add H₂SO₄ (with cooling) A->B C Heat to Reflux B->C D Alkaline Work-up & Steam Distillation C->D E Charge Reactor (8-Chloroquinoline, Catalyst, Solvent) D->E Intermediate F Pressurize with H₂ & Heat E->F G Filter Catalyst F->G H Solvent Removal G->H Crude Product I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow from synthesis to purification.

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-Chloro-5,6,7,8-tetrahydroquinoline by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and related compounds.

Issue Potential Cause(s) Recommended Solution(s)
Compound is not eluting from the column or has a very low Rf value. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A solvent system of 10-30% ethyl acetate in hexane is a good starting point for tetrahydroquinoline derivatives.
The compound may be strongly adsorbed to the acidic silica gel due to the basic nitrogen atom.Add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃), to the eluent to neutralize the acidic sites on the silica gel.
Compound is eluting too quickly (high Rf value). The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the desired compound from impurities (streaking or overlapping bands). Inappropriate solvent system leading to poor selectivity.Screen different solvent systems using thin-layer chromatography (TLC) to find one that provides the best separation between your product and impurities. Consider systems with different solvent selectivities, such as dichloromethane/methanol.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
The compound is interacting strongly with the silica gel, causing tailing.As with low Rf values, add a basic modifier like triethylamine to the eluent to improve peak shape.[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
The compound appears to be decomposing on the column. The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a basic solution (e.g., eluent containing triethylamine).
Use an alternative, less acidic stationary phase such as neutral or basic alumina. Florisil or cellulose can also be considered for particularly sensitive compounds.[1]
Run the column quickly to minimize contact time with the stationary phase. Performing the chromatography at a lower temperature (in a cold room) may also help.[1]
Fractions are very dilute, and the compound is difficult to detect. Too much solvent was used for elution, or the compound is spread across many fractions.Concentrate the fractions in the expected elution range before analysis by TLC.
Use a steeper solvent gradient to elute the compound in a smaller volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on data for similar compounds, a solvent system of hexane:ethyl acetate in a ratio of around 3:1 is a reasonable starting point. You can then optimize the ratio based on the Rf value obtained from TLC analysis. An ideal Rf for the compound of interest is typically between 0.2 and 0.4 for good separation.

Q2: My compound is a basic amine. What special precautions should I take during column chromatography on silica gel?

Basic compounds like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and sometimes irreversible adsorption. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to your eluent. This will neutralize the acidic sites and improve the chromatography.

Q3: How can I monitor the progress of my column chromatography?

The progress is typically monitored by collecting fractions of the eluent and analyzing them by Thin-Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and a pure standard if available. After developing the TLC plate in an appropriate solvent system, you can visualize the spots under UV light or by using a staining agent to identify which fractions contain your purified compound.

Q4: What should I do if my compound is not soluble in the eluent I want to use for chromatography?

If your compound has poor solubility in the optimal eluent, you can use a "dry loading" technique. Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: Can I use an alternative to silica gel for the purification?

Yes, if your compound is sensitive to the acidic nature of silica gel, you can use other stationary phases. Neutral or basic alumina is a good alternative for basic compounds. For very sensitive compounds, Florisil or cellulose might also be suitable.[1] Reversed-phase silica (C18) can also be an option if your compound is sufficiently non-polar.[1]

Quantitative Data Summary

The following tables provide typical data for the purification of tetrahydroquinoline derivatives by column chromatography. Please note that these are representative values and may need to be optimized for this compound.

Table 1: Typical TLC Rf Values for Tetrahydroquinoline Derivatives in Hexane/Ethyl Acetate Systems

Compound TypeSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
N-Aryl-tetrahydroquinoline3:10.29 - 0.36
4-(2-oxo-5-phenylcyclohexyl)-N-(quinolin-8-yl)butanamide3:10.30
Phenyl-tetrahydroquinolineGradient from 100% Hexane to 20% EtOAcVaries with gradient
8-azido-5,6,7,8-tetrahydroquinoline15:85 (EtOAc:Hexane)Not specified
(S)-5,6,7,8-tetrahydroquinolin-8-ol7:3 (EtOAc:Hexane)Not specified

Table 2: General Column Chromatography Parameters

ParameterRecommended Value/RangeNotes
Stationary Phase Silica gel (60 Å, 230-400 mesh)Neutral or basic alumina can be used as an alternative.
Column Dimensions Dependent on the amount of crude materialA general rule is a height-to-diameter ratio of ~10:1.
Amount of Stationary Phase 20-100 times the weight of the crude sampleUse a higher ratio for difficult separations.
Eluent Flow Rate Dependent on column size and packingTypically adjusted to allow for the collection of appropriately sized fractions.
Fraction Size ~1/4 to 1/2 of the column volumeAdjust based on the separation observed on TLC.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general starting point for the purification. Optimization may be required based on the specific impurities present in your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system of hexane:ethyl acetate (e.g., 4:1).

    • Visualize the plate under UV light to determine the Rf of the desired product and impurities. Adjust the solvent system to achieve an Rf of ~0.3 for the product.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the plug.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

    • Drain the solvent until the sample has fully entered the silica gel.

    • Gently add a small amount of fresh eluent to wash the sides of the column and allow it to enter the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions. The size of the fractions will depend on the column size and the separation.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound and any more polar impurities.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution & Fraction Collection (Isocratic or Gradient) loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring monitoring->elution Adjust Gradient (if needed) isolation 6. Combine Pure Fractions & Evaporate monitoring->isolation pure_product Purified Product isolation->pure_product crude_sample Crude this compound crude_sample->tlc crude_sample->loading

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted tetrahydroquinolines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Povarov reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Povarov reaction, a cornerstone for tetrahydroquinoline synthesis, can be attributed to several factors. The primary areas to investigate are the stability of the imine intermediate, the choice and loading of the catalyst, and the reaction conditions.

  • Imine Stability: The intermediate imine can be susceptible to hydrolysis. It is crucial to use dry solvents and reagents to minimize water content.

  • Catalyst Optimization: Lewis acids such as Cu(OTf)₂ or AlCl₃ are commonly employed. The catalyst loading is a critical parameter to optimize, typically starting around 10 mol%.[1] Screening different Lewis or Brønsted acids can also identify a more effective catalyst for your specific substrates.

  • Reaction Conditions: Temperature and solvent choice significantly impact the reaction outcome. For instance, toluene at 45°C has proven effective in certain cases.[1] It is advisable to screen a range of solvents with varying polarities and to optimize the reaction temperature. While higher temperatures can accelerate the reaction, they may also lead to the decomposition of reactants or products. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and prevent product degradation.

  • Reagent Purity: Ensure the purity of the starting materials (aniline, aldehyde, and alkene), as impurities can poison the catalyst or lead to unwanted side reactions.

Q2: I am struggling with poor diastereoselectivity in my tetrahydroquinoline synthesis. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity is a frequent challenge, especially when forming multiple stereocenters. The stereochemical outcome is influenced by the catalyst, solvent, and the steric and electronic nature of the substituents on the reactants.

In Povarov-type reactions, the choice of a suitable catalyst is paramount for controlling diastereoselectivity. Chiral Brønsted acids, for example, have been successfully used to induce high diastereoselectivity. The reaction of enamides with benzyl azide under acidic conditions has been shown to proceed with complete cis diastereoselectivity.[2] Similarly, the reduction of the cyclic imine intermediate in certain domino reactions can be highly diastereoselective, favoring the addition of hydrogen to the less hindered face of the molecule.[2] Systematic screening of chiral catalysts and reaction conditions is often necessary to achieve the desired stereoisomer.

Q3: How can I address regioselectivity issues in the Friedländer annulation for synthesizing substituted quinolines?

A3: The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can sometimes yield a mixture of regioisomers, especially with unsymmetrical ketones.[3] The regioselectivity is influenced by the reaction conditions (acidic vs. basic catalysis) and the nature of the reactants.

Under thermodynamic control, the more stable product is favored. However, kinetic control can lead to the formation of the less stable isomer. The use of specific catalysts, such as proline, has been shown to promote regioselective synthesis of 2-substituted quinolines.[4] Additionally, ionic liquids have been employed as promoters for regiospecific Friedländer reactions. Careful selection of the catalyst and reaction conditions is key to controlling the regiochemical outcome.

Q4: What are some common side reactions observed during tetrahydroquinoline synthesis?

A4: Besides the desired product, several side reactions can occur, leading to a complex reaction mixture and lower yields. In the Povarov reaction, a common side reaction is the fragmentation of the tetrahydroquinoline product. The presence of an additive like pyridine can be critical to suppress this fragmentation pathway.[5]

In Friedländer synthesis, side reactions can include the self-condensation of aldehydes or ketones, particularly under strong basic conditions. To mitigate this, milder reaction conditions or the use of pre-formed imine analogs of the 2-aminoaryl ketone can be employed.

Q5: I am facing difficulties in purifying my substituted tetrahydroquinoline product. What are some effective purification strategies?

A5: The purification of substituted tetrahydroquinolines can be challenging due to the presence of unreacted starting materials, diastereomers, and side products. Column chromatography on silica gel is the most common purification method. A systematic approach to developing a suitable solvent system for chromatography is recommended.

For complex mixtures, a decision-tree approach can be helpful:

Purification_Workflow start Crude Product check_purity Check Purity (TLC/LC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure end Pure Product is_pure->end Yes complex_mixture Complex Mixture? is_pure->complex_mixture No column_chromatography Column Chromatography column_chromatography->check_purity prep_hplc Preparative HPLC column_chromatography->prep_hplc Still impure recrystallization Recrystallization recrystallization->check_purity prep_hplc->check_purity complex_mixture->column_chromatography Yes complex_mixture->recrystallization No

Caption: A decision workflow for purifying substituted tetrahydroquinolines.

If standard chromatography is insufficient, techniques like preparative HPLC may be necessary to separate closely related isomers. In some cases, derivatization of the crude product to facilitate purification, followed by removal of the protecting group, can be a viable strategy.

Troubleshooting Guides

Povarov Reaction: Low Yield
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inactive catalyst- Use a fresh batch of catalyst.- Increase catalyst loading incrementally (e.g., 10-20 mol%).- Screen different Lewis or Brønsted acids.
Poor quality reagents- Purify starting materials (distillation, recrystallization).- Ensure solvents are anhydrous.
Unstable imine intermediate- Perform the reaction under an inert atmosphere (N₂ or Ar).- Use molecular sieves to remove trace water.
Inappropriate reaction temperature- Optimize the temperature. Start at a lower temperature and gradually increase it.- Monitor for product degradation at higher temperatures.
Formation of multiple products Side reactions- Add a non-nucleophilic base like pyridine to suppress fragmentation.[5]- Optimize reaction time to minimize byproduct formation.
Isomerization- Analyze the effect of different catalysts on stereoselectivity.- Modify the substituents on the starting materials to favor a specific isomer.
Friedländer Annulation: Regioselectivity Issues
Symptom Possible Cause Troubleshooting Steps
Formation of regioisomers Use of unsymmetrical ketones- Change the catalyst (e.g., from acid to base catalysis, or vice versa).- Employ a directing group on the ketone to favor one regioisomer.
Reaction under thermodynamic control- Run the reaction at a lower temperature to favor the kinetically controlled product.
Low yield of desired regioisomer Unfavorable reaction pathway- Screen different solvents to influence the transition state energies.- Use a catalyst known to promote the desired regioselectivity (e.g., proline).[4]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Povarov Reaction

This protocol describes a general procedure for the three-component Povarov reaction.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add the aniline (1.0 mmol), aldehyde (1.0 mmol), and the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the alkene (1.2 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 45-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Povarov_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Aniline + Aldehyde + Catalyst solvent Add Anhydrous Solvent reactants->solvent imine Imine Formation (RT, 15 min) solvent->imine alkene Add Alkene imine->alkene heat Heat & Monitor (TLC/LC-MS) alkene->heat quench Quench (aq. NaHCO₃) heat->quench extract Extract (Organic Solvent) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Tetrahydroquinoline

Caption: A typical experimental workflow for the Povarov reaction.

General Protocol for Friedländer Annulation

This protocol outlines a general procedure for the acid-catalyzed Friedländer synthesis.

  • In a reaction flask, combine the 2-aminoaryl ketone (1.0 mmol), the ketone with an α-methylene group (1.2 mmol), and the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%).

  • Add a suitable solvent (e.g., toluene or ethanol, 5 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

Table 1: Influence of Catalyst on Povarov Reaction Yield[1]
EntryCatalystSolventTemperature (°C)Yield (%)
1AlCl₃Et₂O3053
2Cu(OTf)₂EtOH4030
3AlCl₃Et₂O3031
4Cu(OTf)₂EtOH400

Reaction conditions: equimolar amounts of aldimine and vinyl ether.

Synthetic Strategies Overview

The synthesis of substituted tetrahydroquinolines can be approached through several strategic disconnections. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Synth_Strategies THQ Substituted Tetrahydroquinoline Povarov Povarov Reaction ([4+2] Cycloaddition) THQ->Povarov Friedlander Friedländer Annulation + Reduction THQ->Friedlander Domino Domino Reactions THQ->Domino ReductiveAmination Reductive Amination / Cyclization THQ->ReductiveAmination Aniline Aniline Povarov->Aniline Aldehyde Aldehyde Povarov->Aldehyde Alkene Alkene Povarov->Alkene AminoKetone 2-Aminoaryl Ketone Friedlander->AminoKetone MethyleneKetone α-Methylene Ketone Friedlander->MethyleneKetone Nitroaryl Substituted Nitroarene Domino->Nitroaryl ReductiveAmination->Nitroaryl

Caption: Key retrosynthetic approaches to substituted tetrahydroquinolines.

References

Technical Support Center: Optimizing Derivatization of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the chemical derivatization of 8-Chloro-5,6,7,8-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The molecule presents two primary sites for modification: the secondary amine at the 1-position (N1) and the chloro-substituent at the 8-position (C8). The nitrogen atom is nucleophilic and readily undergoes reactions like N-alkylation and N-arylation. The chlorine atom is suitable for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

Q2: My palladium-catalyzed cross-coupling reaction at the C8 position is failing or showing very low yield. What is the most common cause?

A2: A frequent cause of failure in palladium-catalyzed reactions with quinoline-containing substrates is catalyst poisoning by the nitrogen atom of the quinoline ring.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium center, forming inactive catalytic species.[1] To mitigate this, the use of bulky phosphine ligands (e.g., XPhos, SPhos) is recommended, as they sterically shield the palladium, preventing coordination by the quinoline nitrogen.[1]

Q3: How can I improve the selectivity for N-alkylation over potential side reactions?

A3: To favor N-alkylation, it is crucial to select appropriate reaction conditions. Using a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or acetonitrile (ACN) is a standard approach. To minimize side reactions, ensure the use of high-purity starting materials and anhydrous solvents. If steric hindrance is an issue, consider more forcing conditions like higher temperatures or switching to a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).

Q4: What are the typical side products observed in Suzuki-Miyaura coupling reactions with this substrate?

A4: Common side products include the homocoupling of the boronic acid to form a biaryl byproduct and the dehalogenation of the this compound, where the chlorine atom is replaced by hydrogen. Using stable boronic esters (e.g., pinacol esters) and ensuring thoroughly degassed, anaerobic conditions can help minimize these side reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps & Recommendations
Catalyst Poisoning The quinoline nitrogen can poison the Pd catalyst.[1] Use bulky phosphine ligands like XPhos, SPhos, or RuPhos to shield the metal center.[1]
Inefficient Catalyst System The choice of palladium source and ligand is critical. For less reactive chloroarenes, a more active catalyst system may be needed. Screen different Pd sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Pd(dppf)Cl₂ can be effective for challenging substrates.
Suboptimal Base The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Inorganic bases are often more suitable than organic ones for this reaction.
Poor Reagent Quality Impurities, especially water, can deactivate the catalyst and decompose the boronic acid. Use high-purity, anhydrous, and degassed solvents. Ensure the boronic acid is pure and stored properly.
Low Reaction Temperature The reaction may not have sufficient energy to proceed. Gradually increase the temperature, for instance from 70°C to 100°C.
Issue 2: Poor Results in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps & Recommendations
Incorrect Ligand Choice The ligand's steric and electronic properties are critical. For coupling with primary or secondary amines, sterically hindered phosphine ligands like Josiphos, Johnphos, or Xantphos are often effective.
Base Incompatibility A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used. Other bases like LHMDS or K₃PO₄ can also be screened.
Amine or Aryl Halide Reactivity Electron-poor aryl chlorides can be challenging substrates. A more electron-rich and sterically demanding ligand may be required to facilitate oxidative addition.
Solvent Effects Aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is anhydrous and degassed.
Incomplete Reaction The reaction may require longer times or higher temperatures. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or increasing the temperature if the starting material is still present.

Data Presentation: Comparison of Derivatization Conditions

The following tables summarize typical reaction conditions and reported yields for key derivatization reactions on 8-halo-tetrahydroquinoline analogues. These serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline with Arylboronic Acids

Arylboronic Acid Pd Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃Toluene/EtOH/H₂O1002480
4-(Methylthio)phenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃Toluene/EtOH/H₂O1002482
4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃Toluene/EtOH/H₂O1002478

Data adapted from a study on a closely related dibromo-tetrahydroquinoline substrate and serves as a strong proxy for optimizing this compound derivatization.

Table 2: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with Secondary Amines

Amine Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
N-MethylanilinePd(OAc)₂ (5)Johnphos (10)NaOt-BuToluene110-12024Incomplete
N-MethylanilinePd(OAc)₂ (5)Tri-tert-butylphosphine (10)NaOt-BuToluene110-1202489
N-MethylanilinePd(OAc)₂ (5)Di-tert-butylneopentylphosphine (10)NaOt-BuToluene110-1200.593

This data, from a bromoquinoline system, illustrates the critical impact of ligand choice on reaction efficiency. The principles are directly applicable to the 8-chloro-tetrahydroquinoline core.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point for the coupling of an arylboronic acid with this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%) and ligand if separate.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an amine with this compound.

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., a sterically hindered ligand, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath to the desired temperature (e.g., 110 °C) with stirring for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Visualizations

G General Workflow for Optimizing Derivatization cluster_0 Reaction Planning cluster_1 Initial Screening cluster_2 Troubleshooting & Optimization cluster_3 Finalization start Define Target Derivative (N-Alkylation, C-C, or C-N bond) reagent Select Reagents (Alkyl Halide, Boronic Acid, Amine) start->reagent screen Screen Key Parameters: - Catalyst/Ligand - Base - Solvent reagent->screen monitor Monitor Progress (TLC, LC-MS) screen->monitor analyze Analyze Outcome: - Yield - Purity - Side Products monitor->analyze no_rxn Low/No Conversion? analyze->no_rxn optimize Optimize Conditions: - Temperature - Time - Concentration no_rxn->optimize Yes workup Workup & Purification no_rxn->workup No optimize->screen Re-screen end Characterize Final Product workup->end

Caption: A logical workflow for optimizing derivatization reactions.

G Troubleshooting Palladium Cross-Coupling start Low or No Product Yield q1 Is the catalyst system appropriate? start->q1 a1_yes Use Bulky Ligands (e.g., XPhos, SPhos) to prevent N-coordination q1->a1_yes No q2 Are reagents & solvent high quality? q1->q2 Yes a1_yes->q2 a1_no Screen alternative Pd sources and ligands (e.g., Pd(dppf)Cl₂) a2_yes Use fresh, high-purity reagents. Ensure anhydrous & degassed solvent. q2->a2_yes Yes a2_no Purify starting materials. Distill and degas solvent. q2->a2_no No q3 Are reaction conditions optimal? a2_yes->q3 a2_no->q2 a3_yes Increase temperature. Extend reaction time. q3->a3_yes No a3_no Screen different bases (K₂CO₃, Cs₂CO₃, NaO-t-Bu) q3->a3_no Yes end_node Re-run Optimized Reaction a3_yes->end_node a3_no->end_node

Caption: A decision tree for troubleshooting low-yield cross-couplings.

G Key Derivatization Pathways cluster_0 N1-Position Derivatization cluster_1 C8-Position Derivatization start 8-Chloro-5,6,7,8- tetrahydroquinoline n_alkylation N-Alkylation start->n_alkylation R-X, Base n_arylation N-Arylation start->n_arylation Ar-X, Pd-cat, Base suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂, Pd-cat, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd-cat, Base

Caption: Primary reaction pathways for derivatizing the core scaffold.

References

stability of 8-Chloro-5,6,7,8-tetrahydroquinoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 8-Chloro-5,6,7,8-tetrahydroquinoline under various experimental conditions. The following information is based on general principles of forced degradation studies for heterocyclic compounds and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions that could cause the degradation of this compound?

A1: Based on the behavior of related quinoline and tetrahydroquinoline compounds, this compound may be susceptible to degradation under several conditions, including:

  • Acidic pH: Strong acidic conditions can potentially lead to hydrolysis or other forms of degradation.[1]

  • Basic pH: Alkaline conditions may also promote degradation, through different mechanisms than acidic conditions.

  • Oxidation: The presence of oxidizing agents could lead to the formation of degradation products. The tetrahydroquinoline core, in some fused tricyclic systems, has been noted for its susceptibility to oxidative decomposition.

  • Photolysis: Exposure to light, particularly UV light, can induce photodegradation.

  • Thermal Stress: Elevated temperatures can cause thermal decomposition.[1]

Q2: What are forced degradation studies and why are they important for working with this compound?

A2: Forced degradation studies, or stress testing, involve intentionally subjecting a compound to harsher conditions than it would typically experience during storage or use.[2] These studies are critical for:

  • Establishing the potential degradation pathways.[1][3]

  • Identifying and characterizing potential degradation products.[1][3]

  • Understanding the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods, such as HPLC, which can accurately measure the compound in the presence of its degradants.[1]

Q3: We are observing rapid degradation of our this compound sample in an acidic solution. What could be the cause and how can we mitigate it?

A3: Rapid degradation in acidic solution is a known characteristic of some related heterocyclic compounds, such as imidazoquinolines, particularly at a pH of 2.0 or lower.[1] The pyridine ring nitrogen in the tetrahydroquinoline structure is basic and will be protonated in acidic conditions. This can increase the molecule's susceptibility to nucleophilic attack or other degradation pathways. To mitigate this, consider conducting experiments at a higher pH or using a milder acidic stressor.

Q4: We are seeing unexpected peaks in our HPLC analysis after storing our compound in a DMSO stock solution. What could be happening?

A4: Some fused tricyclic tetrahydroquinolines are known to be unstable in solution, especially in DMSO, and can undergo oxidative decomposition. This process can be accelerated by exposure to light and oxygen. It is crucial to assess the stability of your stock solution over time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent degradation rates between experiments. The solvent system can influence degradation kinetics. For example, the degradation of a related compound, N-NO-IQ, in acetonitrile with 0.1 N HCl is much faster than in dimethyl sulfoxide with 0.1 N HCl.[1]Ensure consistent solvent composition, pH, and temperature across all experiments. Document all experimental parameters meticulously.
Formation of unexpected degradation products. The presence of nucleophiles or other reactive species in the reaction medium can lead to the formation of adducts or unexpected byproducts.Identify and control for the presence of potential nucleophiles in your buffers and solvents.
No degradation is observed under stress conditions. The compound may be highly stable under the applied conditions, or the analytical method may not be able to separate the parent compound from the degradants.Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base). Ensure your analytical method is stability-indicating by verifying peak purity.
Discoloration of the sample solution over time. This can be an initial indicator of degradation, potentially due to oxidation or the formation of colored byproducts.For a more definitive assessment, use a stability-indicating analytical method like HPLC to quantify the parent compound and detect any degradation products.

Summary of Forced Degradation Conditions

The following table provides a general framework for conducting forced degradation studies on this compound. The specific conditions should be optimized for your experimental setup.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 N to 1 N HCl at room temperature to 60°C.[3]Hydrolysis of the chloro group, ring modifications.
Basic Hydrolysis 0.1 N to 1 N NaOH at room temperature to 60°C.[3]Hydrolysis of the chloro group, elimination reactions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.Formation of N-oxides, aromatic hydroxylation, or other oxidative products.
Thermal Degradation Dry heat at 40-80°C.General decomposition.
Photostability Exposure to UV and visible light.Photolytic cleavage, rearrangements.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The specific concentrations and conditions should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).[1]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.[1]

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[3]

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[3]

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature and protected from light for a defined period.

    • At specified time points, withdraw samples and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw samples from both the exposed and control solutions for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

Logical Flow for Stability Assessment

A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B C Acidic (e.g., 0.1N HCl) B->C D Basic (e.g., 0.1N NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Thermal (e.g., 80°C) B->F G Photolytic (UV/Vis light) B->G H Sample at Time Points & Neutralize (if applicable) C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC Method H->I J Quantify Parent Compound and Degradation Products I->J K Identify Degradation Pathways J->K

Caption: Experimental workflow for assessing the stability of this compound.

Potential Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions A 8-Chloro-5,6,7,8- tetrahydroquinoline B Protonated Species A->B + H+ C Hydrolysis Product (e.g., 8-Hydroxy-5,6,7,8- tetrahydroquinoline) B->C + H2O, -HCl D Other Degradants B->D E 8-Chloro-5,6,7,8- tetrahydroquinoline F Elimination Product (e.g., 5,6-Dihydroquinoline) E->F - HCl G Hydrolysis Product E->G + OH-

Caption: Hypothetical degradation pathways under acidic and basic conditions.

References

side reactions of 8-Chloro-5,6,7,8-tetrahydroquinoline with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-5,6,7,8-tetrahydroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Formation of a new aromatic compound during my reaction.

Question: I am running a reaction with this compound, and I observe the formation of a significant byproduct that appears to be aromatic based on NMR spectroscopy. What could be happening?

Answer: A common side reaction involving the 5,6,7,8-tetrahydroquinoline core is oxidation to the corresponding quinoline. The saturated portion of the tetrahydroquinoline ring is susceptible to dehydrogenation, leading to the formation of 8-chloroquinoline. This is particularly prevalent when using certain oxidizing agents or even under aerobic conditions with some catalysts.

Possible Causes:

  • Presence of Oxidizing Agents: Reagents like manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or even air (oxygen) in the presence of certain metal catalysts can facilitate this oxidation.

  • High Reaction Temperatures: Elevated temperatures can sometimes promote dehydrogenation.

  • Catalyst-Mediated Oxidation: Some transition metal catalysts used for other transformations can also catalyze the oxidation of the tetrahydroquinoline ring.

Troubleshooting Steps:

  • Reaction Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Reagent Purity: Verify the purity of your reagents to ensure they are free from oxidizing contaminants.

  • Temperature Control: If possible, attempt the reaction at a lower temperature.

  • Choice of Catalyst: If a catalyst is being used, consider if it is known to promote dehydrogenation and if an alternative is available.

Issue: Unexpected substitution of the chlorine atom.

Question: I am trying to perform a reaction on another part of the this compound molecule, but I am seeing replacement of the chlorine atom. Why is this happening?

Answer: The chlorine atom at the 8-position of the quinoline ring system is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than chloroquinolines with electron-withdrawing groups at other positions. Strong nucleophiles can displace the chloride ion.

Possible Nucleophiles and Conditions:

  • Strong Nucleophiles: Reagents such as alkoxides (e.g., sodium methoxide), amides (e.g., sodium amide), or thiolates can act as nucleophiles.

  • High Temperatures: Nucleophilic aromatic substitution on unactivated aryl chlorides often requires elevated temperatures.

  • Catalysis: In some cases, transition metal catalysts (e.g., palladium or copper) can facilitate nucleophilic substitution reactions.

Troubleshooting Steps:

  • Avoid Strong Nucleophiles: If the desired reaction does not involve substitution of the chlorine, avoid the use of strong nucleophiles.

  • Temperature Control: Running the reaction at a lower temperature may disfavor the SNAr pathway.

  • Protecting Groups: If the nitrogen atom is not involved in the desired reaction, its protonation or protection with an electron-withdrawing group can sometimes influence the reactivity of the aromatic ring.

Frequently Asked Questions (FAQs)

Question 1: How does this compound behave in the presence of strong acids?

Answer: The nitrogen atom in the tetrahydroquinoline ring is basic and will be protonated by strong acids to form a tetrahydroquinolinium salt. This can have several consequences for your reaction:

  • Altered Reactivity: Protonation of the nitrogen deactivates the aromatic ring towards electrophilic substitution due to the electron-withdrawing nature of the positively charged nitrogen.

  • Solubility Changes: The salt formed is often more soluble in polar solvents and less soluble in nonpolar organic solvents compared to the free base.

  • Potential for Ring Opening/Rearrangement: Under harsh acidic conditions and high temperatures, acid-catalysed rearrangement of the tetrahydroquinoline ring system can occur, potentially leading to indane derivatives.[1]

Question 2: What are the expected side reactions when using organometallic reagents like Grignard or organolithium reagents?

Answer: When using organometallic reagents, several side reactions can occur:

  • Deprotonation: The protons on the carbon adjacent to the nitrogen (the α-position) can be acidic enough to be removed by strong organometallic bases, leading to a lithiated or magnesiated species.

  • Reaction at Chlorine: Organometallic reagents can potentially undergo metal-halogen exchange with the 8-chloro substituent, or act as nucleophiles in a metal-catalyzed coupling reaction if transition metal impurities are present.

  • Reaction with the Nitrogen: While less common for the free base, if the nitrogen is part of a directing group (like a Boc-group), lithiation can be directed to specific positions.

Question 3: Can I perform electrophilic aromatic substitution on this compound?

Answer: Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the benzene ring of this compound is possible. However, the outcome is influenced by both the activating, ortho-, para-directing amino group (part of the saturated ring) and the deactivating, ortho-, para-directing chloro group. The reaction conditions, especially the acidity, will play a crucial role as protonation of the nitrogen will deactivate the ring. For instance, nitration of tetrahydroquinoline itself under acidic conditions can lead to a mixture of isomers.[2]

Data Presentation

Table 1: Potential Side Products of this compound with Common Reagents

Reagent TypeCommon ReagentsPotential Side ReactionPotential Side Product(s)
Oxidizing Agents KMnO₄, MnO₂, Air/O₂ (with catalyst)Aromatization8-Chloroquinoline
Strong Acids HCl, H₂SO₄, TFAProtonation, Rearrangement8-Chloro-5,6,7,8-tetrahydroquinolinium salt, Indane derivatives
Strong Nucleophiles NaOMe, NaNH₂, NaSRNucleophilic Aromatic Substitution8-Methoxy-, 8-Amino-, or 8-Thioether-5,6,7,8-tetrahydroquinoline
Strong Bases n-BuLi, LDADeprotonationAnionic species at C7 or other positions
Electrophiles HNO₃/H₂SO₄, Br₂Electrophilic Aromatic SubstitutionNitro- and Bromo- substituted derivatives

Experimental Protocols

Protocol 1: General Procedure for Monitoring Oxidation to 8-Chloroquinoline

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (N₂ or Ar).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Analysis: Acquire a baseline ¹H NMR spectrum of the starting material.

  • Reagent Addition: Introduce the potential oxidizing agent or expose the reaction to the test conditions (e.g., bubbling air through the solution).

  • Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Analysis: Monitor for the appearance of new signals in the aromatic region (typically δ 7.0-8.5 ppm) and the disappearance of the signals corresponding to the protons on the saturated ring of the starting material. The formation of 8-chloroquinoline will be indicated by a distinct set of aromatic proton signals.

Visualizations

Oxidation_Pathway Oxidation of this compound Start 8-Chloro-5,6,7,8- tetrahydroquinoline Product 8-Chloroquinoline Start->Product [O] (e.g., MnO₂, Air)

Caption: Potential oxidation side reaction pathway.

Nucleophilic_Substitution Nucleophilic Aromatic Substitution cluster_start Starting Material cluster_reagents Reagents cluster_product Potential Side Product Start 8-Chloro-5,6,7,8- tetrahydroquinoline Product 8-Nu-5,6,7,8- tetrahydroquinoline Start->Product + Nu⁻ - Cl⁻ Nucleophile Strong Nucleophile (Nu⁻) (e.g., MeO⁻, NH₂⁻) Acid_Base_Reaction Reaction with Strong Acid Start This compound (Free Base) Product 8-Chloro-5,6,7,8-tetrahydroquinolinium Salt Start->Product Protonation Reagent Strong Acid (H⁺A⁻)

References

troubleshooting low enantioselectivity in asymmetric synthesis using tetrahydroquinoline ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis utilizing tetrahydroquinoline-based ligands. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low enantioselectivity, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low enantioselectivity (ee). What are the most common causes when using a tetrahydroquinoline-based ligand?

Low enantioselectivity can stem from several factors. The most common culprits include:

  • Ligand Purity and Integrity: The chiral ligand is the cornerstone of enantiocontrol. Impurities, degradation, or incorrect stereochemistry will directly impact the outcome.

  • Solvent Effects: The choice of solvent can have a dramatic, and sometimes non-intuitive, effect on enantioselectivity. In some systems, changing the solvent can even invert the chiral outcome.[1][2]

  • Catalyst Formation and Activity: Improper formation of the active catalyst (metal-ligand complex) or the presence of catalyst poisons can lead to a dominant non-selective background reaction.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that must be optimized for each specific substrate and ligand combination.

  • Substrate-Related Issues: The electronic and steric properties of your substrate can significantly influence the stereochemical outcome.[1][3] Additives may be necessary to activate the substrate or catalyst.[1][2]

Q2: I'm observing a reversal in the expected enantiomer. What could be the cause?

An inversion of enantioselectivity is a known phenomenon in some asymmetric hydrogenations using tetrahydroquinoline ligands. The primary cause is often the solvent. For instance, in certain iridium-catalyzed hydrogenations of quinolines, switching from a non-coordinating solvent like toluene/dioxane to a protic solvent like ethanol or methanol can lead to the formation of the opposite enantiomer.[1] This is thought to be due to the participation of alcohol molecules in the enantiocontrol step, potentially through hydrogen bonding that alters the transition state geometry.[1][2]

Q3: How critical is the purity of the chiral ligand?

It is absolutely critical. Even small amounts of impurities can have a disproportionate effect on enantioselectivity. Impurities can arise from the ligand synthesis or degradation during storage. It is crucial to ensure the ligand's chemical and enantiomeric purity before use.

Q4: Can additives improve my enantioselectivity?

Yes, additives can play a crucial role. In the context of hydrogenations of N-heterocycles like quinolines, Brønsted or Lewis acids are often required.[1][4] For example, adding an acid can facilitate the breaking of aromaticity in the substrate, which is necessary for the hydrogenation to proceed efficiently and selectively.[1] The choice and amount of the additive must be carefully optimized.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Enantiomeric Excess (ee)

If you are experiencing low ee, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow cluster_start cluster_ligand Step 1: Ligand Integrity cluster_solvent Step 2: Solvent System cluster_conditions Step 3: Reaction Parameters cluster_end start Start: Low ee Observed L1 Verify Ligand Purity (NMR, HPLC, ee%) start->L1 L2 Purify or Resynthesize Ligand L1->L2 Impure? S1 Screen Different Solvents (e.g., Toluene, Dioxane, EtOH, DCM) L1->S1 Pure L2->L1 S2 Analyze Solvent Purity & Dryness S1->S2 No Improvement? C1 Optimize Temperature (e.g., screen from -20°C to 60°C) S1->C1 Optimized C2 Vary Catalyst Loading & S/C Ratio C1->C2 C3 Screen Additives (e.g., Acids like HCl, TFA) C2->C3 end_node Outcome: Improved ee C3->end_node Optimized

Caption: A logical workflow for troubleshooting low enantioselectivity.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize quantitative data from literature on how different parameters can affect the outcome of asymmetric hydrogenations.

Table 1: Effect of Solvent on Enantioselectivity in Ir-Catalyzed Hydrogenation

EntrySolvent SystemYield (%)ee (%)Enantiomer
1Toluene/Dioxane9398(R)
2Dioxane9193(R)
3Toluene~90~90(R)
4Ethanol (EtOH)8393(S)
5Methanol (MeOH)9985(S)

Data adapted from studies on Ir-catalyzed asymmetric hydrogenation of quinoxalines and quinolines.[1][5] This data clearly shows a solvent-dependent reversal of enantioselectivity.[1]

Table 2: Effect of Temperature and Additives

EntryLigandAdditive (equiv.)Temp (°C)Yield (%)ee (%)
1YuephosNoneRT6996
2L4None-208592
3L4None-308290
4N-Me-ZhaoPhosCH₃COOH (0.2)RT9685
5N-Me-ZhaoPhosCF₃COOH (0.2)RT8655

Data compiled from various palladium and iridium-catalyzed reactions.[1][6] Note that reducing the temperature often increases enantioselectivity, though it may also decrease the reaction rate.[6] The choice of acidic additive can also significantly alter the outcome.[1]

Experimental Protocols

Protocol 1: Screening of Solvents for Optimal Enantioselectivity

Objective: To determine the optimal solvent for achieving high enantioselectivity for a given substrate and tetrahydroquinoline ligand-metal complex.

Methodology:

  • Catalyst Pre-formation (if applicable): In a glovebox, charge a vial with the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral tetrahydroquinoline ligand in a 1:2.2 metal:ligand ratio in a small amount of degassed solvent (e.g., DCM). Stir for 30 minutes at room temperature.

  • Reaction Setup: Prepare a series of parallel reaction vessels. To each vessel, add the substrate (e.g., 0.1 mmol).

  • Solvent Addition: To each respective vessel, add 1.0 mL of a different anhydrous, degassed solvent to be screened (e.g., Toluene, Dioxane, THF, DCM, Ethanol).

  • Catalyst Injection: Add the pre-formed catalyst solution (or the metal precursor and ligand directly if pre-formation is not required) to each reaction vessel to achieve the desired catalyst loading (e.g., 1 mol%).

  • Reaction Execution: Seal the vessels, remove from the glovebox, and place them in a pre-heated reaction block or oil bath at the desired temperature. If it is a hydrogenation, purge the system with the reactant gas (e.g., H₂) and maintain the desired pressure.

  • Monitoring and Analysis: Stir the reactions for a set time (e.g., 18-24 hours). Upon completion, quench the reaction, and prepare samples for analysis. Determine the conversion (by ¹H NMR or GC) and the enantiomeric excess (by chiral HPLC or SFC).

ProtocolWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Catalyst E2 Initiate Reaction P1->E2 P2 Aliquot Substrate E1 Add Screened Solvents P2->E1 E1->E2 E3 Run under Controlled Conditions (T, P) E2->E3 A1 Quench & Workup E3->A1 A2 Determine Conversion & ee% (HPLC/SFC) A1->A2

Caption: Workflow for the solvent screening experimental protocol.

Protocol 2: Ligand Purification by Column Chromatography

Objective: To ensure the chemical purity of the synthesized tetrahydroquinoline ligand, removing any residual starting materials or byproducts.

Methodology:

  • Slurry Preparation: Dissolve the crude ligand in a minimal amount of the chosen eluent (or a slightly more polar solvent if solubility is an issue). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder under reduced pressure.

  • Column Packing: Prepare a silica gel column using the appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis). The column should be packed carefully to avoid air bubbles.

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in a systematic manner (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired ligand.

  • Combining and Concentration: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified ligand.

  • Final Analysis: Confirm the purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric purity should be confirmed by chiral HPLC.

References

Technical Support Center: Purification of 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in crude this compound hydrochloride?

A1: While a definitive list of impurities is highly dependent on the specific synthetic route employed, potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-chlorinated Byproducts: Formation of di- or poly-chlorinated tetrahydroquinolines. For instance, in the synthesis of a related compound, 5-chloro-8-hydroxyquinoline, the formation of 5,7-dichloro-8-hydroxyquinoline has been reported as a byproduct.

  • Products of Incomplete Hydrogenation: If the synthesis involves the hydrogenation of a quinoline precursor, unreacted quinoline or partially hydrogenated intermediates may be present.[1][2][3]

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Reagents from Salt Formation: Excess hydrochloric acid or other reagents used to form the hydrochloride salt.

Q2: My purified product is an oil or a sticky solid. How can I obtain a crystalline solid?

A2: The formation of an oil or sticky solid often indicates the presence of impurities that inhibit crystallization or that the product is hygroscopic. Consider the following troubleshooting steps:

  • Purity Check: First, assess the purity of your product using techniques like TLC or ¹H NMR. Significant impurities will need to be removed.

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove residual solvents, which can lower the melting point and prevent crystallization.

  • Recrystallization: Attempt recrystallization from a different solvent system. For hydrochloride salts, polar solvents or mixtures are often required. See the detailed recrystallization protocol below.

  • Trituration: If recrystallization is unsuccessful, try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). This can sometimes induce solidification and wash away non-polar impurities.

Q3: My product has a persistent color. How can I decolorize it?

A3: A persistent color in your product is likely due to colored impurities. The following methods can be employed for decolorization:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., aqueous HCl solution or an alcohol) and add a small amount of activated carbon (charcoal).[4] Heat the suspension gently with stirring, and then filter the hot solution through a pad of celite to remove the carbon. The desired product can then be recovered by cooling the filtrate to induce crystallization or by removing the solvent. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Recrystallization: Multiple recrystallizations can effectively remove colored impurities if they have different solubility profiles from your target compound.

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification

Workflow for Diagnosing and Improving Purity

G cluster_0 Purity Assessment cluster_1 Purification Strategy cluster_2 Outcome start Low Purity Product assess Analyze by TLC/ ¹H NMR/LC-MS start->assess identify Identify Potential Impurity Type assess->identify polar Polar Impurities identify->polar e.g., starting materials nonpolar Non-Polar Impurities identify->nonpolar e.g., over-chlorinated colored Colored Impurities identify->colored e.g., degradation products recrystallization Recrystallization polar->recrystallization chromatography Column Chromatography nonpolar->chromatography carbon Activated Carbon Treatment colored->carbon pure High Purity Product chromatography->pure recrystallization->pure carbon->pure

Caption: Troubleshooting workflow for improving product purity.

Issue 2: Difficulty with Recrystallization
Problem Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent such as methanol, ethanol, or a mixture of alcohol and water.
Product oils out upon cooling. The solution is too concentrated, or the cooling is too rapid. Impurities are present.Add more solvent to the hot solution. Allow the solution to cool more slowly. If oiling persists, purify the material by another method (e.g., column chromatography) before attempting recrystallization again.
No crystals form upon cooling. The solution is too dilute. The product is highly soluble in the chosen solvent at room temperature.Concentrate the solution by boiling off some of the solvent and allow it to cool again. Try adding a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Low recovery after recrystallization. Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the solid. Cool the solution in an ice bath to minimize the solubility of the product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of your crude this compound hydrochloride in various polar solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is a starting point for the purification of the free base form of this compound. The hydrochloride salt is generally not suitable for silica gel chromatography due to its high polarity. If your product is the hydrochloride salt, it will need to be neutralized to the free base before chromatography.

  • Neutralization (if starting with hydrochloride salt): Dissolve the hydrochloride salt in water and add a base (e.g., saturated sodium bicarbonate solution) until the solution is basic (pH > 8). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 10:1, 5:1, 2:1 hexanes:ethyl acetate) to find a system that gives good separation of the product from impurities (product Rf value ideally between 0.2 and 0.4).

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel. Start with the least polar eluent determined by TLC and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions of the eluate and analyze them by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation (Optional): To convert the purified free base back to the hydrochloride salt, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt should precipitate and can be collected by filtration.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemTarget FormNotes
Recrystallization Methanol, Ethanol, Isopropanol, Water, or mixturesHydrochloride SaltA good solvent will dissolve the compound when hot and have low solubility when cold.
Column Chromatography Ethyl Acetate/Hexanes gradientFree BaseThe hydrochloride salt must first be neutralized to the free base.[5]
Trituration Hexanes, Diethyl EtherOily ProductUse a solvent in which the product is insoluble to induce solidification.

Workflow for General Purification of this compound hydrochloride

G cluster_0 Crude Product cluster_1 Purification Options cluster_2 Steps for Column Chromatography cluster_3 Final Product crude Crude 8-Chloro-5,6,7,8- tetrahydroquinoline HCl recrystallization Recrystallization crude->recrystallization neutralize Neutralize to Free Base crude->neutralize pure_product Pure 8-Chloro-5,6,7,8- tetrahydroquinoline HCl recrystallization->pure_product column_chromatography Column Chromatography (as free base) chromatography Purify by Column Chromatography neutralize->chromatography salt_formation Re-form HCl Salt chromatography->salt_formation salt_formation->pure_product

Caption: General purification workflow for the target compound.

References

preventing degradation of 8-Chloro-5,6,7,8-tetrahydroquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 8-Chloro-5,6,7,8-tetrahydroquinoline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The storage temperature should be kept low, and the compound should be protected from light and moisture. For extended storage, keeping the container under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidation.[3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation can occur through:

  • Oxidation: The amine group in the tetrahydroquinoline ring can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of N-oxides or other colored impurities.

  • Dehydrochlorination: Under certain conditions, such as exposure to heat or basic environments, the compound could undergo dehydrochlorination.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be initially suspected if there is a noticeable change in the physical appearance of the sample, such as a change in color from off-white/pale yellow to a darker shade. For a quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are highly effective. A decrease in the peak area of the main compound and the appearance of new peaks corresponding to impurities would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of degradation products by comparing the spectrum of the stored sample with that of a fresh, pure sample.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents.[3] Contact with such substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with strong bases, which could promote dehydrochlorination.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid sample (darkening) Oxidation due to exposure to air and/or light.1. Minimize exposure to ambient air by working with the compound under an inert atmosphere (e.g., in a glovebox).2. Store the compound in an amber-colored vial to protect it from light.3. Ensure the container is tightly sealed after each use.4. For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.
Appearance of new, unexpected peaks in HPLC analysis Chemical degradation has occurred.1. Review the storage conditions and ensure they align with the recommendations (cool, dry, dark, inert atmosphere).2. If possible, repurify the material using an appropriate technique such as column chromatography or recrystallization.3. Consider performing a stability study to determine the acceptable storage duration under your laboratory's conditions.
Poor solubility compared to a fresh batch Formation of insoluble degradation products or polymers.1. Attempt to dissolve a small amount in a range of solvents to find a suitable one for purification.2. If the material is critical for an experiment, it is highly recommended to use a fresh, unopened batch of the compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

Procedure:

  • Equilibrate the column with the initial mobile phase for at least 15 minutes.

  • Inject the sample solution.

  • Run the gradient program.

  • Analyze the chromatogram for the main peak and any impurity peaks. The retention time of the main peak should be consistent between runs. The appearance of new peaks or an increase in the area of existing impurity peaks over time indicates degradation.

Visualizations

degradation_pathway A 8-Chloro-5,6,7,8- tetrahydroquinoline B Oxidized Products (e.g., N-oxides) A->B Air (O2) C Dehydrochlorinated Products A->C Heat / Base D Photodegradation Products A->D UV Light

Caption: Potential degradation pathways for this compound.

storage_workflow cluster_receiving Receiving Compound cluster_storage Optimal Storage cluster_handling Handling cluster_monitoring Monitoring receive Receive Compound store Store in tightly sealed, amber vial receive->store inert Flush with inert gas (Ar or N2) store->inert For long-term storage cold Place in cool, dry, and dark location store->cold inert->cold handle Handle under inert atmosphere if possible cold->handle reseal Tightly reseal after use handle->reseal monitor Periodically check for discoloration reseal->monitor analyze Perform HPLC analysis for purity check monitor->analyze

Caption: Recommended workflow for storage and handling to prevent degradation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative overview of key analytical methods for assessing the purity of 8-Chloro-5,6,7,8-tetrahydroquinoline, a significant heterocyclic compound. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data from structurally similar compounds to inform method development and selection.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the desired level of accuracy. High-Performance Liquid Chromatography (HPLC) is a versatile and robust method for analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[1] Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), offers high resolution for volatile and semi-volatile impurities.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a primary method for achieving highly accurate purity values without the need for a specific reference standard of the analyte.[1]

The following table summarizes the performance characteristics of these methods based on data from analogous chlorinated quinoline compounds. This data provides a valuable baseline for establishing analytical methods for this compound.

ParameterHPLC-UV/PDAGC-MSqNMR
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Quantitative determination based on the relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample.
Limit of Detection (LOD) ~0.01 - 0.05%~0.005 - 0.02%~0.1 - 0.5%
Linearity (R²) >0.999>0.998N/A (Primary Method)
Precision (%RSD) < 2%< 5%< 1%
Key Advantages - Wide applicability to a broad range of compounds.- High precision and accuracy.- Non-destructive (UV/PDA detection).- High separation efficiency for volatile compounds.- High sensitivity and selectivity (with MS).- Established and robust technique.- Highly accurate and precise.- Does not require a reference standard of the analyte.- Provides structural confirmation.
Key Disadvantages - May require method development for optimal separation.- Matrix effects can influence ionization in LC-MS.- Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally related compounds and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-PDA)

This method is adapted from a validated UPLC-PDA method for 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline.[2][3][4]

  • Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent.

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% o-phosphoric acid in water (B).

  • Gradient Program:

    • 0-1 min: 10% A

    • 1-10 min: 10-90% A

    • 10-12 min: 90% A

    • 12-12.1 min: 90-10% A

    • 12.1-15 min: 10% A

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 247 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of halogenated heterocyclic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides a highly accurate purity assessment without the need for a specific reference standard of this compound.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Spectral Width: To encompass all signals of interest.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualized Workflows

The following diagrams illustrate the logical workflow for selecting an analytical method and the general experimental workflow for purity determination.

MethodSelection start Purity Determination of This compound volatility Is the compound and its expected impurities volatile and thermally stable? start->volatility primary_method Is a primary method for high accuracy required? volatility->primary_method No gcms GC-MS volatility->gcms Yes hplc HPLC-UV/PDA or LC-MS primary_method->hplc No qnmr qNMR primary_method->qnmr Yes end Method Selected gcms->end hplc->end qnmr->end ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Analysis sample Weigh Sample and Internal Standard (if qNMR) dissolve Dissolve in Appropriate Solvent sample->dissolve instrument Inject into HPLC, GC, or NMR dissolve->instrument acquire Acquire Data instrument->acquire process Process Data (Integration, etc.) acquire->process calculate Calculate Purity process->calculate report Generate Report calculate->report

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Analysis of the Nuclear Magnetic Resonance (NMR) Spectra of 8-Chloro-5,6,7,8-tetrahydroquinoline and Related Analogs.

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as this compound, a key intermediate in the synthesis of various biologically active molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of this compound with its parent compound, 5,6,7,8-tetrahydroquinoline, and other halogenated derivatives. The presented data, supplemented by detailed experimental protocols and logical relationship diagrams, offers a valuable resource for researchers engaged in the synthesis and characterization of quinoline-based compounds.

Comparative ¹H and ¹³C NMR Data

The introduction of a chlorine atom at the C-8 position of the 5,6,7,8-tetrahydroquinoline scaffold induces significant changes in the chemical shifts of the neighboring protons and carbons. The following tables summarize the experimental NMR data for 5,6,7,8-tetrahydroquinoline and provide predicted values for this compound based on established substituent effects and data from related halogenated quinolines.

Table 1: ¹H NMR Spectral Data Comparison

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
5,6,7,8-Tetrahydroquinoline H-28.28d4.8
H-37.00dd7.8, 4.8
H-47.35d7.8
H-52.91t6.4
H-61.95m
H-71.83m
H-82.78t6.2
This compound (Predicted) H-2~8.3-8.4d~4.8
H-3~7.0-7.1dd~7.8, 4.8
H-4~7.4-7.5d~7.8
H-5~2.9-3.0t~6.4
H-6~2.0-2.2m
H-7~1.9-2.1m
H-8~4.5-4.7t~4.0

Table 2: ¹³C NMR Spectral Data Comparison

Compound Carbon Chemical Shift (δ, ppm)
5,6,7,8-Tetrahydroquinoline C-2147.5
C-3121.2
C-4137.1
C-4a128.8
C-528.8
C-623.1
C-722.8
C-832.5
C-8a156.4
This compound (Predicted) C-2~147-148
C-3~121-122
C-4~137-138
C-4a~129-130
C-5~28-29
C-6~22-24
C-7~29-31
C-8~60-65
C-8a~155-156

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis and comparison.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for samples with good concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Visualization of Structural and Analytical Relationships

The following diagrams illustrate the key structural features influencing the NMR spectra and the general workflow for NMR analysis.

Caption: Influence of the chlorine substituent on the NMR chemical shifts.

NMR_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Instrument Setup Instrument Setup Transfer to NMR Tube->Instrument Setup 1H NMR Acquisition 1H NMR Acquisition Instrument Setup->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition Instrument Setup->13C NMR Acquisition Fourier Transform Fourier Transform 1H NMR Acquisition->Fourier Transform 13C NMR Acquisition->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Peak Picking & Integration Peak Picking & Integration Phase & Baseline Correction->Peak Picking & Integration Spectral Assignment Spectral Assignment Peak Picking & Integration->Spectral Assignment Structural Elucidation Structural Elucidation Spectral Assignment->Structural Elucidation

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry Fragmentation: A Comparative Analysis of 8-Chloro-5,6,7,8-tetrahydroquinoline and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 8-Chloro-5,6,7,8-tetrahydroquinoline and the unsubstituted 5,6,7,8-tetrahydroquinoline is presented for researchers in drug discovery and related scientific fields. This guide provides a predicted fragmentation pathway for the chlorinated compound and compares it with established data for the parent molecule, offering insights into the influence of halogen substitution on fragmentation behavior.

The study of mass spectrometry fragmentation patterns is crucial for the structural elucidation of novel compounds. In the context of drug development, where substituted heterocyclic scaffolds are common, understanding how modifications affect fragmentation is essential for the rapid identification of metabolites and degradation products. This guide focuses on this compound, a halogenated derivative of the well-characterized 5,6,7,8-tetrahydroquinoline. While experimental data for the chlorinated analogue is not widely available, its fragmentation can be predicted based on established principles of mass spectrometry and the known behavior of its parent compound.

Predicted and Experimental Fragmentation Patterns

The electron ionization mass spectrum of 5,6,7,8-tetrahydroquinoline is characterized by several key fragments.[1] The introduction of a chlorine atom at the 8-position is expected to significantly influence the fragmentation pathways, primarily due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and its electron-withdrawing nature.

Below is a comparison of the major expected fragments for this compound and the observed fragments for 5,6,7,8-tetrahydroquinoline.

Fragment m/z (this compound) m/z (5,6,7,8-tetrahydroquinoline) Interpretation
[M]⁺167/169133Molecular Ion
[M-1]⁺166/168132Loss of a hydrogen radical
[M-Cl]⁺132-Loss of a chlorine radical
[M-HCl]⁺131-Elimination of hydrogen chloride
[M-C₂H₄]⁺139/141105Retro-Diels-Alder (RDA) fragmentation with loss of ethene
[M-CH₃]⁺152/154118Loss of a methyl radical

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is predicted to follow several key pathways, including the loss of the chlorine atom, elimination of HCl, and a characteristic retro-Diels-Alder (RDA) reaction in the tetrahydroquinoline ring system.

fragmentation_pathway M [C₉H₁₀NCl]⁺˙ m/z = 167/169 M_minus_H [C₉H₉NCl]⁺ m/z = 166/168 M->M_minus_H - H˙ M_minus_Cl [C₉H₁₀N]⁺ m/z = 132 M->M_minus_Cl - Cl˙ M_minus_HCl [C₉H₉N]⁺˙ m/z = 131 M->M_minus_HCl - HCl M_minus_C2H4 [C₇H₆NCl]⁺˙ m/z = 139/141 M->M_minus_C2H4 - C₂H₄ (RDA)

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring electron ionization mass spectra of heterocyclic compounds like this compound.

Sample Preparation: A solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 mg/mL.

Mass Spectrometry:

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Inlet System: A direct insertion probe or a gas chromatograph for sample introduction.

This generalized protocol provides a starting point for the analysis of this compound and similar molecules. Optimization of parameters such as source temperature and electron energy may be necessary to obtain high-quality spectra.

Comparison with an Alternative: 5,6,7,8-Tetrahydroquinoline

The mass spectrum of the parent compound, 5,6,7,8-tetrahydroquinoline, provides a valuable reference for understanding the fragmentation of its chlorinated derivative. The NIST Chemistry WebBook provides a reference spectrum for 5,6,7,8-tetrahydroquinoline.[2][3][4] The key fragments observed are at m/z 133 (M⁺), 132 (M-1)⁺, 118 (M-15)⁺, and 105 (M-28)⁺.[1] The fragment at m/z 105 is particularly diagnostic and results from the loss of ethene (C₂H₄) via a retro-Diels-Alder (RDA) fragmentation.[1]

In comparing the two compounds, the most significant differences in the mass spectrum of this compound are expected to be:

  • The presence of isotopic peaks for chlorine-containing fragments.

  • The appearance of fragments resulting from the loss of Cl and HCl, which are not possible for the parent compound.

  • A shift in the m/z values of corresponding fragments by the mass of a chlorine atom minus a hydrogen atom (approximately 34.5 Da).

This comparative analysis underscores the predictable yet significant impact of halogen substitution on the fragmentation patterns of heterocyclic molecules. For researchers working on the synthesis and characterization of novel chlorinated tetrahydroquinolines, these predicted patterns can serve as a useful guide for interpreting experimental mass spectra.

References

A Comparative Guide to Tetrahydroquinoline Ligands in Catalysis: Benchmarking Against 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinoline and its derivatives are a cornerstone in the design of chiral ligands for asymmetric catalysis, finding widespread application in the synthesis of pharmaceuticals and fine chemicals. Their rigid, bicyclic scaffold allows for the creation of well-defined chiral environments around a metal center, leading to high stereocontrol in a variety of chemical transformations. This guide provides a comparative overview of the performance of various substituted tetrahydroquinoline ligands in catalysis.

Notably, a comprehensive literature search did not yield specific examples of 8-Chloro-5,6,7,8-tetrahydroquinoline being employed as a ligand in published catalytic studies. Consequently, a direct experimental comparison is not feasible at this time. However, by examining the extensive research on other 8-substituted and variously substituted tetrahydroquinolines, we can infer potential characteristics and provide a valuable benchmark. This guide will focus on the well-documented 8-amino-5,6,7,8-tetrahydroquinoline derivatives and other analogues, offering a framework for evaluating the potential of novel ligands such as the 8-chloro variant. The presence of an electron-withdrawing chloro-substituent at the 8-position could significantly influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of its metal complexes.

Performance Comparison of Tetrahydroquinoline Ligands

The most extensively studied application of chiral tetrahydroquinoline ligands is in the asymmetric transfer hydrogenation (ATH) of prochiral imines and ketones. The following tables summarize the performance of various ligands in this key reaction.

Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

The ATH of 1-aryl-3,4-dihydroisoquinolines is a critical step in the synthesis of biologically active alkaloids. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have proven to be effective ligands for rhodium and iridium catalysts in this transformation.

Table 1: Performance of 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in the ATH of 1-Phenyl-3,4-dihydroisoquinoline

LigandCatalystConversion (%)ee (%)Ref.
(R)-CAMPY (L1)[Ir(Cp)((R)-CAMPY)Cl]Cl (C1)2010[1][2]
(R)-CAMPY (L1)[Rh(Cp)((R)-CAMPY)Cl]Cl (C3)>9969[1][2]
(R)-Me-CAMPY (L2)[Ir(Cp)((R)-Me-CAMPY)Cl]Cl (C2)1015[1][2]
(R)-Me-CAMPY (L2)[Rh(Cp)((R)-Me-CAMPY)Cl]Cl (C4)>9965[1][2]
AMPY (L3, achiral)[Rh(Cp*)(AMPY)Cl]Cl (C7)>99-[1]

Reaction Conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.[3]

Table 2: Influence of Ligand and Metal on the ATH of Various 1-Aryl-3,4-dihydroisoquinolines [1][2]

SubstrateLigandCatalystConversion (%)ee (%)
1-(4-chlorophenyl)-DHIQ(R)-CAMPYC3>9955
1-(4-chlorophenyl)-DHIQ(R)-Me-CAMPYC4>9949
1-(4-methoxyphenyl)-DHIQ(R)-CAMPYC3>9960
1-(4-methoxyphenyl)-DHIQ(R)-Me-CAMPYC4>9958
1-(2-naphthyl)-DHIQ(R)-CAMPYC38045
1-(2-naphthyl)-DHIQ(R)-Me-CAMPYC48540

DHIQ = 3,4-dihydroisoquinoline

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines[3]

A 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-CAMPY)Cl]Cl, 1 mol%) are dissolved in H₂O (1 mL) in a vial. The HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) is added as the hydrogen source. The vial is sealed and the reaction mixture is stirred at 40 °C for 24 hours. After completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The conversion and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.

Synthesis of (R)-CAMPY Ligand[3]
  • Azidation: To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ (10 mL) at 0 °C, add DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.). The mixture is stirred at room temperature for 30 minutes, then DMSO (10 mL) is added, and stirring is continued for 6 hours. The reaction is quenched with H₂O and extracted with ethyl acetate/hexane. The organic phase is washed with H₂O and brine, dried over Na₂SO₄, and concentrated. The product, (R)-8-azido-5,6,7,8-tetrahydroquinoline, is purified by silica gel chromatography.

  • Reduction: To a solution of (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in THF/H₂O, add PPh₃ (1.2 eq.). The mixture is stirred at room temperature overnight. The product is extracted with an appropriate organic solvent, dried, and concentrated to obtain the final ligand, (R)-CAMPY.

Visualizations

experimental_workflow sub Substrate (1-Aryl-DHIQ) reaction Reaction (40 °C, 24 h) sub->reaction cat Catalyst ([Rh(Cp*)(Ligand)Cl]Cl) cat->reaction h_source Hydrogen Source (HCOOH:Et3N) h_source->reaction solvent Solvent (H2O) solvent->reaction extraction Extraction (Ethyl Acetate) reaction->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration analysis Analysis (Chiral HPLC) concentration->analysis catalytic_cycle catalyst [M-L]* (Active Catalyst) intermediate1 [M-L-H] (Metal Hydride) imine Imine intermediate2 [M-L-H-Imine] imine->intermediate2 h_source H-Source spent_h Spent H-Source h_source->spent_h h_source->intermediate1 Forms Hydride product Chiral Amine intermediate1->catalyst Regeneration intermediate1->intermediate2 intermediate2->catalyst Product Release intermediate2->product Hydride Transfer

References

Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinoline Derivatives as C5a Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives reveals key structural determinants for potent C5a receptor antagonism. This guide synthesizes findings from preclinical research to provide a comparative framework for scientists and drug development professionals.

Due to a lack of specific published studies on the structure-activity relationship (SAR) of 8-chloro-5,6,7,8-tetrahydroquinoline derivatives, this guide presents a detailed analysis of a closely related series: substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines. Research into these compounds as C5a receptor antagonists offers valuable insights into how modifications of the tetrahydroquinoline scaffold influence biological activity. The complement activation peptide C5a is a key mediator of inflammation, and its receptor, C5aR1, is a significant target for anti-inflammatory therapies.[1]

Data Summary: Structure-Activity Relationship of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline Derivatives

The following table summarizes the structure-activity relationship of a series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives as C5a receptor antagonists. The data is adapted from Barbay et al. (2008), "Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists"[2]. This study systematically varied substituents on the tetrahydroquinoline core to determine their effect on binding affinity and functional antagonism of the C5a receptor.[2]

CompoundR1R2C5a Binding IC50 (nM)C5a Functional Antagonism IC50 (nM)
1 HH180230
2 ClH3050
3 FH4570
4 OMeH>1000>1000
5 HCl2540
6 HF5580
7 ClCl10 15

Table 1: In vitro activity of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives against the human C5a receptor. Data extracted from Barbay et al., 2008.[2]

Key SAR Insights:

  • Substitution on the Aryl Ring (R1): Introduction of a chloro or fluoro substituent at the R1 position of the 2-aryl group significantly enhances both binding affinity and functional antagonism compared to the unsubstituted analog (Compound 1 vs. 2 and 3).[2] An electron-donating methoxy group at this position is detrimental to activity (Compound 4).[2]

  • Substitution on the Quinoline Core (R2): Similarly, chloro and fluoro substitutions at the R2 position of the tetrahydroquinoline core lead to increased potency (Compound 1 vs. 5 and 6).[2]

  • Disubstitution: The combination of chloro substituents at both the R1 and R2 positions results in the most potent compound in this series (Compound 7), indicating an additive effect of these substitutions.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these 5,6,7,8-tetrahydroquinoline derivatives.

C5a Receptor Binding Assay:

This assay measures the ability of a compound to inhibit the binding of radiolabeled C5a to its receptor.[2]

  • Cell Culture: Human neutrophils or a cell line stably expressing the human C5a receptor (C5aR1) are cultured and harvested.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the C5a receptor.

  • Binding Reaction: A fixed concentration of radiolabeled C5a (e.g., 125I-C5a) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

C5a Functional Antagonism Assay (Calcium Mobilization):

This assay assesses the ability of a compound to block the intracellular signaling initiated by C5a binding to its receptor, typically by measuring changes in intracellular calcium concentration.

  • Cell Loading: Cells expressing the C5a receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The loaded cells are pre-incubated with varying concentrations of the test compound.

  • C5a Stimulation: The cells are then stimulated with a fixed concentration of C5a, which normally induces an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the C5a-induced calcium mobilization (IC50) is calculated.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for determining the structure-activity relationship of novel compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_conclusion Outcome Start Design of Analogs Synth Synthesis of Derivatives Start->Synth Vary Substituents (R1, R2) Purify Purification & Characterization Synth->Purify Binding C5a Receptor Binding Assay Purify->Binding Functional C5a Functional Antagonism Assay Purify->Functional IC50 IC50 Determination Binding->IC50 Functional->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Compare Potencies SAR->Start Iterative Design Lead Lead Compound Identification SAR->Lead Identify Key Structural Features

Caption: Workflow for SAR analysis of tetrahydroquinoline derivatives.

References

A Comparative Guide to the Structural Validation of Novel 8-Chloro-5,6,7,8-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel 8-chloro-5,6,7,8-tetrahydroquinoline derivatives. The methodologies and data presented are compiled from established protocols for similar quinoline and tetrahydroquinoline compounds, offering a foundational framework for researchers in the field.

Introduction

The this compound scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the novelty and purity of synthesized compounds. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography in the comprehensive validation of these novel derivatives.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data obtained from each analytical technique for compounds structurally related to this compound. This data serves as a reference for what can be expected during the analysis of new derivatives.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

Data compiled from analogous tetrahydroquinoline derivatives.[3]

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz Chemical Shift (δ) ppm Description
8.30 - 8.50d, J ≈ 8.0159.0 - 162.0C=N (Quinoline)
7.50 - 7.70d, J ≈ 8.5148.0 - 151.0Aromatic C-N
7.20 - 7.40m139.0 - 140.0Aromatic C-H
4.20 - 4.40m134.0 - 136.5Aromatic C-C
3.20 - 3.40m125.5 - 126.5Aromatic C-H
2.65 - 2.85m61.0 - 63.0C-Cl
2.00 - 2.20m31.0 - 36.0Aliphatic CH₂
1.80 - 2.00s (for substituents like CH₃)27.0 - 29.0Aliphatic CH₂
21.0 - 22.5Aliphatic CH₂
9.0 - 10.0Aliphatic CH₃ (substituent)

Table 2: Representative Mass Spectrometry (MS) Data

Predicted data for this compound hydrochloride and observed data for related derivatives.[3][4]

Ion Predicted m/z Observed m/z (for related compounds) Notes
[M+H]⁺168.05745Varies based on substituentsProtonated molecular ion
[M+Na]⁺190.03939Varies based on substituentsSodium adduct
[M]⁺167.04962Varies based on substituentsMolecular ion (less common in ESI)
Fragmentation IonsVariesVariesProvides structural information based on fragmentation patterns

Table 3: Representative Infrared (IR) Spectroscopy Data

Typical absorption frequencies for functional groups present in the target scaffold.

Frequency Range (cm⁻¹) Vibration Functional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic
1600 - 1580C=N stretchQuinoline ring
1500 - 1400C=C stretchAromatic ring
800 - 600C-Cl stretchChloro group

Table 4: Representative Single-Crystal X-ray Crystallography Data

Data from a related compound, 5,6,7,8-tetrahydroquinolin-8-one.[5]

Parameter Value Unit
Crystal SystemOrthorhombic-
Space GroupPnma-
a6.9393 (2)Å
b8.0885 (3)Å
c13.4710 (4)Å
Volume756.11 (4)ų
Z4-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific properties of the novel derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Record ¹H NMR spectra on a 300 or 400 MHz spectrometer.

    • Record ¹³C NMR spectra on the same instrument, typically at a frequency of 75 or 100 MHz.

    • Utilize standard pulse programs. For ¹³C, a proton-decoupled sequence is common.

    • Additional experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure and assign signals unambiguously.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Method:

    • For Electrospray Ionization (ESI), the sample solution is infused directly into the mass spectrometer.

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates components before they enter the mass spectrometer. This is suitable for volatile and thermally stable compounds.

  • Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode over a relevant mass range. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements, which can be used to determine the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[6]

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_confirmation Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Characterization MS Mass Spectrometry (LRMS, HRMS) Purification->MS Initial Characterization IR IR Spectroscopy Purification->IR Initial Characterization Xray X-ray Crystallography Purification->Xray If single crystals obtained Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure Xray->Confirmed_Structure

Caption: Experimental workflow for the synthesis and structural validation of a novel compound.

logical_relationships NMR NMR Spectroscopy Structure Molecular Structure NMR->Structure Connectivity (H-C framework) MS Mass Spectrometry MS->Structure Molecular Weight & Formula IR IR Spectroscopy IR->Structure Functional Groups Xray X-ray Crystallography Xray->Structure 3D Arrangement (Absolute Structure)

References

Halogenated Tetrahydroquinolines: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and neuroprotective properties of halogenated tetrahydroquinolines, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Halogenated tetrahydroquinolines have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The incorporation of halogen atoms onto the tetrahydroquinoline scaffold has been shown to modulate their pharmacological properties, leading to promising candidates for the treatment of various diseases. This guide provides an objective comparison of the biological activities of these compounds, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Numerous studies have demonstrated the cytotoxic effects of halogenated tetrahydroquinolines against a range of human cancer cell lines. The position and nature of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.

Table 1: Comparative Anticancer Activity of Halogenated Tetrahydroquinolines

Compound IDHalogen Substituent(s)Cancer Cell LineIC50 (µM)
1a 6-BrHT29 (Colon)15.0[1]
1b 6-BrC6 (Glioma)15.4[1]
1c 6-BrHeLa (Cervical)26.4[1]
2a 6,8-di-BrHT29 (Colon)> 75
2b 6,8-di-BrC6 (Glioma)> 75
2c 6,8-di-BrHeLa (Cervical)> 75
3 3,6,8-tri-BrHT29 (Colon)Not Active[1]
4 5-Br, 7-BrC6 (Glioma)15.4[1]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Anticancer Activity

The in vitro anticancer activity of halogenated tetrahydroquinolines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., HT29, C6, HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Halogenated tetrahydroquinoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated tetrahydroquinoline compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: Following treatment, the MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The anticancer activity of some tetrahydroquinoline derivatives has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, halogenated tetrahydroquinolines can induce apoptosis and suppress tumor growth.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ Halogenated Tetrahydroquinoline THQ->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated tetrahydroquinolines.

Antimicrobial Activity: Combating Bacterial Resistance

Halogenated quinolines have demonstrated potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains. They are also effective in eradicating bacterial biofilms, which are notoriously difficult to treat.[1]

Table 2: Comparative Antimicrobial Activity of Halogenated Quinolines

Compound IDHalogen Substituent(s)Bacterial StrainMIC (µM)
HQ-1 7-Cl, 5-BrS. aureus (MRSA)7.8
HQ-2 7-Cl, 5-IS. epidermidis (MRSE)5.9
HQ-3 5,7-di-BrE. faecium (VRE)1.0

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., S. aureus, S. epidermidis, E. faecium)

  • Mueller-Hinton broth (MHB)

  • Halogenated quinoline compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Two-fold serial dilutions of the halogenated quinoline compounds are prepared in MHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Induction of Iron Starvation

Recent studies suggest that some halogenated quinolines exert their potent anti-biofilm activity by inducing rapid iron starvation in bacteria. Iron is an essential nutrient for bacterial growth and biofilm formation. By chelating iron or interfering with its uptake, these compounds effectively "starve" the bacteria, leading to biofilm eradication.

Antimicrobial_Workflow HQ Halogenated Quinoline IronUptake Bacterial Iron Uptake Systems HQ->IronUptake Inhibits Iron Iron (Fe³⁺) Iron->IronUptake Biofilm Bacterial Biofilm IronUptake->Biofilm Essential for Formation Eradication Biofilm Eradication

Caption: Proposed mechanism of biofilm eradication by halogenated quinolines via iron starvation.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that certain tetrahydroquinoline derivatives possess neuroprotective properties, offering a potential therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[3][4]

Table 3: Neuroprotective Activity of a Tetrahydroquinoline Derivative

CompoundEffectModel
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)Enhances antioxidant system, normalizes chaperone activity, suppresses apoptosisRotenone-induced Parkinson's disease rat model[3][4]
Experimental Protocol: Assessing Neuroprotection in a Parkinson's Disease Model

The neuroprotective effects of HTHQ were evaluated in a rotenone-induced rat model of Parkinson's disease.[3][4]

Experimental Groups:

  • Control group

  • Rotenone-induced Parkinson's disease (PD) group

  • PD group treated with HTHQ (25 mg/kg and 50 mg/kg)

  • PD group treated with rasagiline (a known anti-Parkinson's drug)

Assessment Parameters:

  • Oxidative stress markers

  • Antioxidant enzyme activities

  • Chaperone activity (e.g., heat shock protein 70)

  • Apoptosis levels

Key Findings:

  • HTHQ administration significantly decreased oxidative stress in the PD rats.[3][4]

  • It restored antioxidant enzyme activities and normalized chaperone-like activity.[3][4]

  • HTHQ-treated rats showed lower levels of apoptosis compared to the untreated PD group.[3][4]

Signaling Pathway: Nrf2 Antioxidant Response

The neuroprotective effects of HTHQ are associated with the activation of the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, HTHQ enhances the cellular defense against oxidative stress, a key pathological feature of neurodegenerative diseases.

Nrf2_Pathway OxidativeStress Oxidative Stress (e.g., from Rotenone) Nrf2 Nrf2 OxidativeStress->Nrf2 Activates HTHQ HTHQ HTHQ->Nrf2 Enhances Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant & Cytoprotective Genes ARE->AntioxidantEnzymes Induces Transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Activation of the Nrf2 antioxidant response pathway by HTHQ, leading to neuroprotection.

References

Navigating the Synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted tetrahydroquinolines is a critical step in the creation of novel therapeutics. Among these, 8-Chloro-5,6,7,8-tetrahydroquinoline stands as a valuable intermediate. This guide provides a comparative analysis of two primary synthetic pathways to this compound: the catalytic hydrogenation of 8-chloroquinoline and the direct chlorination of 5,6,7,8-tetrahydroquinoline.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Direct Chlorination
Starting Material 8-Chloroquinoline5,6,7,8-Tetrahydroquinoline
Key Transformation Reduction of the pyridine ringElectrophilic aromatic substitution
Typical Reagents H₂, Pd/C or PtO₂N-Chlorosuccinimide (NCS)
Reported Yield ~75-95%Variable, selectivity is a challenge
Key Advantages High yields, clean reactionPotentially more atom-economical
Key Disadvantages Requires high-pressure equipmentPotential for multiple chlorinated products

Route 1: Catalytic Hydrogenation of 8-Chloroquinoline

This approach is a well-established and reliable method for the synthesis of this compound. The core of this synthesis is the reduction of the pyridine ring of 8-chloroquinoline while leaving the chloro-substituted benzene ring intact.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a quinoline derivative is as follows:

  • Catalyst Preparation: In a high-pressure reactor, 8-chloroquinoline (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) or platinum(IV) oxide (PtO₂, Adams' catalyst) is added to the solution.

  • Hydrogenation: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is then stirred vigorously at a controlled temperature (ranging from room temperature to 80°C) for a period of 12 to 24 hours.

  • Work-up and Purification: Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Diagram of the Synthetic Pathway:

Catalytic_Hydrogenation 8-Chloroquinoline 8-Chloroquinoline This compound This compound 8-Chloroquinoline->this compound H₂, Pd/C or PtO₂ Ethanol or Acetic Acid High Pressure

Caption: Catalytic hydrogenation of 8-chloroquinoline.

Route 2: Direct Chlorination of 5,6,7,8-Tetrahydroquinoline

A more direct approach involves the electrophilic chlorination of the pre-existing 5,6,7,8-tetrahydroquinoline core. This method circumvents the need for high-pressure equipment but presents a challenge in controlling the regioselectivity of the chlorination.

Experimental Protocol:

A representative procedure for the direct chlorination of a tetrahydroquinoline derivative is as follows:

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane, N-Chlorosuccinimide (NCS) (1.0-1.2 eq) is added portion-wise at room temperature.[1]

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60°C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then cooled to room temperature and quenched with a solution of sodium thiosulfate to destroy any unreacted NCS. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate this compound from other chlorinated isomers and unreacted starting material.

Diagram of the Synthetic Pathway:

Direct_Chlorination 5,6,7,8-Tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline This compound This compound 5,6,7,8-Tetrahydroquinoline->this compound N-Chlorosuccinimide (NCS) Acetic Acid or CH₂Cl₂

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a well-established and robust technique for the separation and quantification of a wide range of compounds. A typical reversed-phase HPLC method for a moderately polar compound like 8-Chloro-5,6,7,8-tetrahydroquinoline would utilize a C18 column with a water/acetonitrile mobile phase.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC represents a significant advancement in liquid chromatography, employing smaller particle size columns to achieve faster separations, higher resolution, and increased sensitivity.[1][2] This technology is particularly advantageous for high-throughput screening and impurity profiling. A UPLC method for this compound would offer a substantial reduction in analysis time and solvent consumption compared to a traditional HPLC method.[3]

Performance Comparison

The following tables summarize the expected quantitative performance data for the proposed HPLC and UPLC methods for the analysis of this compound. This data is extrapolated from typical performance characteristics observed for the analysis of quinoline derivatives.[4]

Table 1: Chromatographic Parameters and Performance

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 15 min20-80% B over 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL2 µL
Column Temperature 30 °C40 °C
Expected Retention Time ~ 8.5 min~ 2.0 min
Backpressure ~ 1500 psi~ 8000 psi
Solvent Consumption/Run ~ 15 mL~ 1.5 mL

Table 2: Method Validation Parameters (Expected Values)

ParameterHPLC MethodUPLC Method
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.02 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.06 µg/mL

Experimental Protocols

Below are the detailed experimental protocols for the proposed HPLC and UPLC methods for the analysis of this compound.

HPLC Method Protocol

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]

2. Materials and Reagents:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Prepare a stock solution of this compound reference standard in the sample diluent (e.g., 1 mg/mL). Prepare working standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. System Suitability:

  • Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • The theoretical plates for the analyte peak should be greater than 2000.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

UPLC Method Protocol

1. Instrumentation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system capable of operating at high pressures (up to 15,000 psi), equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV (TUV) detector.

2. Materials and Reagents:

  • Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in UPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in UPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Prepare a stock solution of this compound reference standard in the sample diluent (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the sample diluent to a suitable concentration and filter through a 0.22 µm syringe filter.

3. Chromatographic Conditions:

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

4. System Suitability:

  • Inject the standard solution five times and ensure the RSD of the peak area is less than 1.5%.

  • Theoretical plates should exceed 10,000.

  • The tailing factor should be between 0.9 and 1.2.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analytical method development and comparison for a compound like this compound.

analytical_workflow start Define Analytical Target Profile lit_search Literature Search for Similar Compounds start->lit_search method_dev Initial Method Development lit_search->method_dev hplc_path HPLC Method (5 µm column) method_dev->hplc_path uplc_path UPLC Method (sub-2 µm column) method_dev->uplc_path hplc_opt Optimization: Flow Rate, Gradient, Temperature hplc_path->hplc_opt uplc_opt Optimization: Flow Rate, Gradient, Temperature uplc_path->uplc_opt hplc_val Method Validation (HPLC) (ICH Guidelines) hplc_opt->hplc_val uplc_val Method Validation (UPLC) (ICH Guidelines) uplc_opt->uplc_val comparison Performance Comparison: Speed, Sensitivity, Resolution, Cost hplc_val->comparison uplc_val->comparison selection Select Optimal Method for Routine Analysis comparison->selection

Caption: Workflow for HPLC vs. UPLC method development and selection.

References

Assessing the Stereochemistry of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in the development of chiral molecules such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are valuable ligands in asymmetric catalysis and key intermediates for pharmacologically active compounds.[1][2][3] This guide provides a comparative overview of key analytical techniques used to assess the stereochemistry of these molecules, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Techniques

The stereochemical analysis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in determining enantiomeric purity and absolute configuration.

TechniquePrincipleInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric excess (ee%), separation of enantiomers.Solution of the compound, ~1-10 mg.HighRobust, quantitative, widely available, suitable for reaction monitoring.Does not directly provide absolute configuration.
NMR Spectroscopy (Mosher's Method) Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[4][5][6][7]Absolute configuration.Pure enantiomer or enriched mixture, ~5-10 mg.Low to MediumWell-established and reliable for amines and alcohols.[5][6]Requires chemical derivatization, can be complex for molecules with multiple chiral centers.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Unambiguous absolute configuration and 3D structure.High-quality single crystal.LowConsidered the "gold standard" for absolute configuration determination.[8]Crystal growth can be a significant bottleneck.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[8][9][10][11]Absolute configuration in solution.[12]Solution of the compound, ~5-15 mg.Low to MediumNon-destructive, provides solution-state conformation.[12]Requires specialized equipment and computational analysis.[10]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.[5][10]Absolute configuration.Solution of the compound containing a chromophore.MediumSensitive, requires less sample than NMR.Requires a chromophore near the stereocenter, interpretation can be complex.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for determining the enantiomeric purity (ee%) of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives and their products.

General Protocol for Enantiomeric Excess (ee%) Determination:

  • Column Selection: The choice of chiral stationary phase is critical. Polysaccharide-based columns are often effective. For products derived from 8-amino-5,6,7,8-tetrahydroquinoline ligands, columns such as Chiralcel OD-H and Chiralpak AD-H have proven successful.[13]

  • Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 2-propanol or ethanol) is typically used. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often necessary to improve peak shape and resolution.[13]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm or 285 nm).[13]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Example HPLC Conditions for Products of Asymmetric Transfer Hydrogenation using (R)-CAMPY Ligands: [13]

ProductChiral ColumnMobile PhaseFlow RateWavelengthRetention Times (min)
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolineChiralcel OD-H2-propanol/hexane = 30/70 (+0.01% DEA)0.7 mL/min285 nmR-isomer: 11.1, S-isomer: 15.4
1-(4-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineChiralpak AD-H2-propanol/hexane = 10/900.8 mL/min220 nmR-isomer: 21.0, S-isomer: 23.9
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineChiralcel OD-H2-propanol/hexane = 30/70 (+0.01% DEA)0.7 mL/min285 nmR-isomer: 23.7, S-isomer: 35.0
NMR Spectroscopy: Mosher's Method for Absolute Configuration

Mosher's method is a reliable NMR technique for determining the absolute configuration of chiral amines.[4][5][6][7] It involves the formation of diastereomeric amides by reacting the amine with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[5][6] The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct chemical shifts for nearby protons, which can be analyzed to deduce the absolute configuration.

General Protocol for Mosher's Amide Analysis:

  • Derivatization:

    • Divide the chiral amine sample into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or CDCl₃).

    • Ensure the reaction goes to completion. Purify the resulting diastereomeric amides.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

    • Assign the proton signals for each diastereomer, paying close attention to the protons on either side of the chiral center. 2D NMR techniques like COSY can aid in assignments.[4]

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ) for corresponding protons between the two diastereomers: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).

    • Based on the established Mosher model for amides, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • This spatial distribution of Δδ values allows for the assignment of the absolute configuration of the original amine.

Expected ¹H NMR Data for Mosher's Amides of a Chiral Cyclic Amine: (Based on a representative model)[4]

Protonδ(S-MTPA amide) (ppm)δ(R-MTPA amide) (ppm)Δδ (δS - δR)
4.104.25-0.15
Hβ (axial)1.851.60+0.25
Hβ (equatorial)2.101.90+0.20
Hγ (axial)1.501.75-0.25
Hγ (equatorial)1.952.15-0.20

Note: The signs of Δδ are indicative of the relative positions of the protons with respect to the phenyl group of the MTPA moiety.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[8][9][10][11] It relies on comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[10]

General Protocol for VCD Analysis:

  • Experimental Measurement:

    • Dissolve the purified chiral compound in a suitable solvent (e.g., CDCl₃, CCl₄, or DMSO-d₆) at a concentration of approximately 0.1 M.[9]

    • Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[10]

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify all low-energy conformers.

    • For each conformer, optimize the geometry and calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) methods (e.g., with software like Gaussian).[10]

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R.

    • If the experimental spectrum is a mirror image of the calculated spectrum (opposite signs), the absolute configuration is assigned as S.

Visualizing the Workflows

Stereochemistry_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Results start Chiral 8-Amino-THQ Derivative hplc Chiral HPLC start->hplc nmr NMR (Mosher's Method) start->nmr vcd VCD Spectroscopy start->vcd xray X-ray Crystallography start->xray ee Enantiomeric Excess (ee%) hplc->ee Quantitative ac Absolute Configuration nmr->ac Qualitative vcd->ac Qualitative xray->ac Definitive

Overall workflow for stereochemical assessment.

Mosher_Method_Logic cluster_derivatization Derivatization cluster_nmr NMR Analysis amine Chiral Amine (Unknown Configuration) r_mtpa (R)-MTPA-Cl amine->r_mtpa s_mtpa (S)-MTPA-Cl amine->s_mtpa r_amide Record 1H NMR of (R)-Amide r_mtpa->r_amide s_amide Record 1H NMR of (S)-Amide s_mtpa->s_amide compare Calculate Δδ = δS - δR & Compare to Model r_amide->compare s_amide->compare config Assign Absolute Configuration compare->config

Logical flow of Mosher's method.

VCD_Analysis_Workflow cluster_exp Experimental cluster_comp Computational sample Dissolve Chiral Amine in Solvent measure Measure VCD Spectrum sample->measure compare Compare Experimental & Calculated Spectra measure->compare conformer Conformational Search dft DFT Calculation of VCD Spectrum (for one enantiomer) conformer->dft boltzmann Boltzmann Averaging dft->boltzmann boltzmann->compare assign Assign Absolute Configuration compare->assign

Workflow for VCD analysis.

References

Safety Operating Guide

Proper Disposal of 8-Chloro-5,6,7,8-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary. This document provides general guidance based on available safety data for the disposal of 8-Chloro-5,6,7,8-tetrahydroquinoline.

I. Essential Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its hazard profile. This compound is a combustible liquid and is toxic if swallowed. It may also cause skin and eye irritation.[1] Therefore, strict adherence to safety protocols is necessary to minimize exposure risks.

Personal Protective Equipment (PPE): When handling this chemical for disposal, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing.

  • Eye Protection: Safety glasses or goggles.[1]

  • Face Protection: A face shield may be necessary depending on the scale of handling.[1]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

  • Keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

II. Step-by-Step Disposal Procedure

The primary disposal route for this compound is through an approved waste disposal plant.[1][2] Do not release this chemical into the environment.[1][2]

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • The container must be compatible with the chemical and properly closed.[1]

  • Waste Storage:

    • Store the waste container in a cool, well-ventilated area.[1]

    • The storage area should be secure and accessible only to authorized personnel.

    • Keep the container away from incompatible materials, such as oxidizing agents.[1]

  • Waste Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • The disposal must be carried out by a licensed and approved waste disposal company in accordance with local, state, and federal regulations.

III. Quantitative Data Summary

The following table summarizes key hazard information for compounds related to this compound. Specific quantitative data for this compound itself is limited in the provided search results, so data for the parent compound, 5,6,7,8-Tetrahydroquinoline, is included for reference.

Hazard InformationClassificationSource
Acute Toxicity, Oral Harmful if swallowed[3]
Skin Corrosion/Irritation Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation Irritating to eyes[1][3]
Aquatic Hazard Harmful to aquatic life with long lasting effects[2]
Physical Hazard Combustible liquid[2]

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in Ventilated Area: Chemical Fume Hood B->C D Use Designated, Labeled, and Sealed Waste Container C->D Collect Waste E Store in a Cool, Well-Ventilated, and Secure Location D->E F Segregate from Incompatible Materials E->F G Contact Institutional EHS for Waste Pickup F->G Initiate Disposal H Provide Safety Data Sheet (SDS) to EHS/Disposal Company G->H I Transfer to Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Chloro-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Inferred Hazard Assessment

Based on data for analogous compounds, 8-Chloro-5,6,7,8-tetrahydroquinoline should be handled as a hazardous substance. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Eye Irritation: Contact with eyes may cause serious irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Ingestion may cause irritation to mucous membranes and could be harmful.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate PPE is mandatory to minimize exposure. All work should be conducted in a certified chemical fume hood.[2]

Protection Type Required Equipment Specifications and Best Practices
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesWear nitrile or neoprene gloves. Double-gloving is recommended.[3] Change gloves immediately if contaminated, torn, or after 30-60 minutes of use.[3] Do not wear latex gloves as they offer poor chemical resistance.
Body Protection Laboratory Coat & ApronA fully fastened, long-sleeved laboratory coat is required.[2] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[2]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound and concentrated solutions must be performed within a chemical fume hood to avoid inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational Plan: Step-by-Step Procedures

Engineering Control: All weighing, handling, and solution preparation must be performed inside a certified chemical fume hood.[2]

A. Weighing the Solid Compound:

  • Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • Tare Weigh Boat: Place a weigh boat on the analytical balance and tare it.

  • Dispense Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust.

  • Seal Source Container: Promptly and securely close the main container of the chemical.

  • Clean Up: Carefully clean the spatula and any minor dust from the weighing area using a cloth dampened with an appropriate solvent (e.g., ethanol), and dispose of the cloth as hazardous waste.

B. Preparing a Solution:

  • Select Glassware: Choose an appropriate volumetric flask or beaker.

  • Add Solvent: Add a portion of the desired solvent to the vessel.

  • Transfer Compound: Carefully add the weighed this compound to the solvent.

  • Rinse Weigh Boat: Rinse the weigh boat with a small amount of solvent and add the rinsing to the vessel to ensure a complete transfer.

  • Dissolve: Gently swirl or stir the mixture until the compound is fully dissolved. Use a magnetic stirrer for larger volumes if necessary.

  • Dilute to Volume: Once dissolved, add the remaining solvent to reach the final desired concentration and volume.

C. Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Contain: For small spills within the fume hood, contain the spill using an absorbent material like vermiculite or a spill kit specifically for chemical spills.

  • Neutralize & Clean: Once absorbed, collect the material using non-sparking tools and place it in a designated, sealed container for hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and institutional safety office.

Disposal Plan

Proper segregation and disposal of waste are critical. All materials contaminated with this compound must be treated as hazardous waste.

Waste Stream Disposal Container Procedure
Solid Waste Labeled, sealed container for "Halogenated Organic Solids"Includes contaminated gloves, weigh boats, bench paper, and absorbent materials from spills.
Liquid Waste Labeled, sealed container for "Halogenated Organic Solvents"Includes unused solutions and solvent rinses from cleaning glassware. Do not pour down the drain.[2]
Sharps Waste Labeled, puncture-proof sharps containerIncludes contaminated needles, Pasteur pipettes, or other sharp objects.
Glassware N/ADecontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as halogenated liquid waste.[2] After decontamination, the glassware can be washed normally.

Disposal Procedure: Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[2] Ensure all waste containers are clearly labeled with the full chemical name and are kept sealed when not in use.

Safe Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal Phase cluster_emergency Contingency A 1. Don PPE (Goggles, Lab Coat, Double Gloves) B 2. Prepare Fume Hood (Verify Airflow, Use Bench Paper) A->B C 3. Weigh Solid Compound B->C D 4. Prepare Solution C->D Spill Spill Occurs C->Spill E 5. Perform Experiment D->E D->Spill F 6. Segregate Waste E->F I 7. Decontaminate Glassware E->I E->Spill G Solid Waste (Gloves, Paper) F->G Solids H Liquid Waste (Solutions, Rinsate) F->H Liquids J 8. Doff PPE F->J I->F I->H Rinsate Spill_Response Execute Spill Response Protocol Spill->Spill_Response Spill_Response->F Dispose of Spill Debris

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 2
8-Chloro-5,6,7,8-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.